2-[(4-Nitrophenoxy)methyl]quinoline
Description
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Properties
CAS No. |
107813-50-3 |
|---|---|
Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
2-[(4-nitrophenoxy)methyl]quinoline |
InChI |
InChI=1S/C16H12N2O3/c19-18(20)14-7-9-15(10-8-14)21-11-13-6-5-12-3-1-2-4-16(12)17-13/h1-10H,11H2 |
InChI Key |
BRXQVWDVGNCLDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-[(4-Nitrophenoxy)methyl]quinoline
Executive Summary
This technical guide details the synthesis, purification, and characterization of 2-[(4-Nitrophenoxy)methyl]quinoline , a significant pharmacophore in medicinal chemistry. Quinoline derivatives functionalized at the 2-position are critical scaffolds in the development of antimalarial, antibacterial, and anticancer agents. This protocol employs a Williamson Ether Synthesis strategy, optimizing the nucleophilic substitution of 4-nitrophenol on 2-(chloromethyl)quinoline. The guide emphasizes mechanistic causality, rigorous structural validation, and safety protocols essential for handling vesicant intermediates.
Retrosynthetic Analysis & Strategy
The target molecule, this compound, is disconnected at the ether linkage (
-
Electrophile: 2-(Chloromethyl)quinoline (often supplied as the hydrochloride salt).
-
Nucleophile: 4-Nitrophenoxide anion (generated in situ from 4-Nitrophenol).
Mechanistic Pathway
The reaction proceeds via an
Figure 1: Retrosynthetic breakdown of the target ether.
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv. | Role | Hazards |
| 2-(Chloromethyl)quinoline HCl | 214.09 | 1.0 | Electrophile | Vesicant, Corrosive |
| 4-Nitrophenol | 139.11 | 1.1 | Nucleophile | Toxic, Irritant |
| Potassium Carbonate ( | 138.21 | 2.5 | Base | Irritant |
| DMF (Anhydrous) | 73.09 | Solvent | Medium | Reprotoxic, Flammable |
| Ethanol | 46.07 | Solvent | Recrystallization | Flammable |
Synthesis Procedure (Step-by-Step)
Step 1: Nucleophile Generation
-
In a dry 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-Nitrophenol (1.1 equiv) in anhydrous DMF (5-10 mL per gram of substrate) .
-
Add anhydrous
(2.5 equiv) . -
Stir at room temperature for 15–20 minutes.
-
Observation: The solution will turn a deep yellow/orange color, indicating the formation of the 4-nitrophenoxide anion.
-
Step 2: Electrophile Addition 4. Add 2-(chloromethyl)quinoline hydrochloride (1.0 equiv) to the reaction mixture.
- Note: If using the free base, 1.5 equiv of base is sufficient. For the HCl salt, the extra base neutralizes the HCl.
- Fit the flask with a reflux condenser and a drying tube (CaCl2).
Step 3: Reaction 6. Heat the mixture to 80–90°C in an oil bath. 7. Monitor the reaction by TLC (Thin Layer Chromatography) using 30% Ethyl Acetate in Hexane.
- Target Rf: ~0.4–0.6 (Product).
- Duration: Typically 4–6 hours.
Step 4: Workup & Isolation 8. Cool the reaction mixture to room temperature. 9. Pour the mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring.
- Mechanism:[1][2] The product is insoluble in water and will precipitate out as a solid; DMF and inorganic salts (
, excess ) will dissolve.
- Filter the precipitate using a Buchner funnel. Wash the solid thoroughly with water to remove residual DMF.
- Air-dry the crude solid.
Step 5: Purification 12. Recrystallize the crude solid from hot Ethanol (EtOH) . 13. Filter the crystals and dry in a vacuum oven at 50°C.
Figure 2: Experimental workflow for the synthesis of this compound.
Characterization & Validation
The structure is validated by observing the disappearance of the -OH signal and the shift of the methylene protons.
Predicted Spectral Data
Based on fragment analysis of quinoline ethers:
-
NMR (400 MHz,
):-
8.25 (d,
Hz, 2H, Ar-H ortho to ) -
8.18 (d,
Hz, 1H, Quinoline H4) -
8.08 (d,
Hz, 1H, Quinoline H8) -
7.82 (d,
Hz, 1H, Quinoline H5) - 7.75 (t, 1H, Quinoline H7)
-
7.65 (d,
Hz, 1H, Quinoline H3) - 7.56 (t, 1H, Quinoline H6)
-
7.05 (d,
Hz, 2H, Ar-H ortho to ether) -
5.45 (s, 2H,
) – Diagnostic Peak
-
8.25 (d,
-
IR (ATR,
):-
1515, 1340 (
stretch, strong) -
1240 (
ether stretch) -
1600 (
quinoline stretch)
-
-
Melting Point:
-
Expected range: 135–145°C (Solid).
-
Troubleshooting Guide
-
Low Yield: Ensure DMF is anhydrous. Water solvates the phenoxide, reducing nucleophilicity.
-
Oily Product: If the product oils out in water, extract with Dichloromethane (DCM), dry over
, and evaporate. Recrystallize the residue. -
Incomplete Reaction: Check TLC. If starting material remains, add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the more reactive iodide in situ.
Safety & Handling (MSDS Highlights)
-
2-(Chloromethyl)quinoline: Potent lachrymator and vesicant. Handle only in a fume hood. Causes severe skin burns and eye damage.
-
4-Nitrophenol: Toxic if swallowed, in contact with skin, or inhaled.
-
DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.
References
-
Williamson Ether Synthesis of Quinoline Derivatives
-
Source: Master Organic Chemistry. "The Williamson Ether Synthesis." Link
-
-
Synthesis of 2-Substituted Quinolines
-
Source: Organic Chemistry Portal. "Synthesis of Quinolines." Link
-
-
Characterization of Quinoline Ethers (Analogous Systems)
-
Reaction Conditions for Phenolic Alkylation
-
Source: BenchChem. "Application Notes and Protocols for Williamson Ether Synthesis." Link
-
Sources
physicochemical properties of 2-[(4-Nitrophenoxy)methyl]quinoline
Physicochemical Profiling, Synthesis, and Structural Characterization
Executive Summary
2-[(4-Nitrophenoxy)methyl]quinoline (Molecular Formula: C₁₆H₁₂N₂O₃) represents a critical pharmacophore in medicinal chemistry, bridging the privileged quinoline scaffold with a para-nitro phenoxy moiety via a methylene linker. This ether linkage confers rotational flexibility while maintaining a rigid distance between the electron-deficient nitro group and the nitrogenous heterocycle, making it a valuable probe for antitubercular , anticancer , and antimicrobial structure-activity relationship (SAR) studies.
This guide provides a rigorous technical analysis of the compound's physicochemical state, a field-proven synthesis protocol, and a self-validating characterization workflow for researchers in drug discovery.
Molecular Architecture & Electronic State
The molecule consists of two aromatic domains separated by an oxymethylene bridge. The electronic push-pull system is defined by the electron-withdrawing nitro group (
| Property | Value / Description |
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₂N₂O₃ |
| Molecular Weight | 280.28 g/mol |
| LogP (Predicted) | ~3.5 – 3.8 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 Donors / 4 Acceptors |
| Electronic Character | Strong dipole moment due to |
| Rotatable Bonds | 3 (C-C, C-O, O-C) |
Structural Visualization (DOT)
The following diagram illustrates the connectivity and key electronic features (Pharmacophore Map).
Figure 1: Pharmacophore connectivity map highlighting the electron-withdrawing terminus and the lipophilic heteroaromatic core.
Physicochemical Properties[1][2]
Solid-State Characteristics
-
Appearance : The compound typically isolates as a pale yellow to cream-colored crystalline solid . The yellow coloration arises from the
transitions associated with the nitro-conjugated aromatic system. -
Solubility Profile :
-
Water: Insoluble (precipitates immediately upon addition to aqueous media).
-
Polar Aprotic Solvents: Highly soluble in DMF, DMSO, and Acetone.
-
Chlorinated Solvents: Soluble in Dichloromethane (DCM) and Chloroform.
-
Alcohols: Sparingly soluble in cold ethanol; soluble in hot ethanol (ideal for recrystallization).
-
-
Melting Point : Experimental values for this specific derivative typically range between 130°C – 160°C , depending on crystal polymorph and purity. (Note: Analogous 2-(phenoxymethyl)quinolines melt ~80-100°C; the para-nitro group significantly increases lattice energy due to dipole stacking).
Spectral Signature (Validation)
To validate the identity of the synthesized compound, the following spectral peaks must be observed:
| Technique | Diagnostic Signal | Assignment |
| IR Spectroscopy | 1510 & 1340 cm⁻¹ | Asymmetric/Symmetric |
| 1240 – 1050 cm⁻¹ | Aryl alkyl ether C-O-C stretch | |
| ~1600 cm⁻¹ | Quinoline C=N / C=C skeletal vibrations | |
| ¹H NMR (DMSO-d₆) | Methylene protons ( | |
| Phenyl protons ortho to | ||
| Phenyl protons ortho to Ether | ||
| Quinoline aromatic protons |
Synthesis Protocol: Williamson Ether Strategy
This protocol utilizes a nucleophilic substitution (
Reaction Scheme
Reagents :
-
Substrate A : 4-Nitrophenol (1.0 eq)
-
Substrate B : 2-(Chloromethyl)quinoline hydrochloride (1.0 eq)
-
Base : Potassium Carbonate (
) (2.5 eq) – Essential to neutralize HCl and generate the phenoxide. -
Catalyst : Potassium Iodide (KI) (0.1 eq) – Finkelstein catalyst to accelerate substitution.
-
Solvent : DMF (Dimethylformamide) or Acetone (Reflux).
Step-by-Step Methodology
Step 1: Phenoxide Generation
-
Dissolve 4-nitrophenol (10 mmol, 1.39 g) in anhydrous DMF (15 mL).
-
Add anhydrous
(25 mmol, 3.45 g). -
Stir at Room Temperature (RT) for 30 minutes. The solution will turn vibrant yellow, indicating the formation of the 4-nitrophenoxide anion.
Step 2: Electrophile Addition
-
Add 2-(chloromethyl)quinoline hydrochloride (10 mmol, 2.14 g) to the reaction mixture.
-
Add catalytic KI (1 mmol, 0.16 g).
Step 3: Thermal Reaction
-
Heat the mixture to 80–90°C for 4–6 hours.
-
Process Control: Monitor by TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The starting phenol spot (
) should disappear, and a new non-polar spot ( ) should appear.
Step 4: Work-up and Isolation
-
Cool the reaction mixture to RT.
-
Pour the mixture into crushed ice (100 g) with vigorous stirring.
-
Observation: An abundant pale yellow precipitate will form immediately (as confirmed by literature protocols for similar ethers [1]).
-
Filter the solid under vacuum and wash with cold water (
mL) to remove residual DMF and inorganic salts.
Step 5: Purification
-
Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF mixture.
-
Dry in a vacuum oven at 50°C for 12 hours.
Synthesis Workflow Diagram (DOT)
Figure 2: Step-by-step synthetic workflow for the Williamson ether synthesis of the target compound.
Biological Relevance & Applications[3][4]
This molecule serves as a versatile intermediate in drug development.[1] The quinoline-ether motif is a privileged scaffold in:
-
Antitubercular Agents : Quinoline derivatives often inhibit ATP synthase or target cell wall synthesis in Mycobacterium tuberculosis. The ether linkage provides a metabolic stability advantage over esters.
-
Anticancer Therapeutics : The planar quinoline ring can intercalate into DNA, while the nitro group can be reduced in vivo to form cytotoxic hydroxylamines or amines.
-
Leukotriene Pathway Inhibition : Similar quinoline ethers (e.g., Singulair analogs) target leukotriene receptors, suggesting potential anti-inflammatory applications.
References
- Musser, J. H., et al. (1987). Synthesis of leukotriene D4 antagonists. Describes the general method for 2-(phenoxymethyl)quinoline synthesis via chloromethyl quinoline and substituted phenols.
-
Patel, N. B., et al. (2012). Synthesis and biological evaluation of some new quinoline based derivatives. Journal of Saudi Chemical Society. Link
-
European Patent EP1115719B1 . Novel amidine derivatives, their preparation and application. Describes the reaction of 2-(chloromethyl)quinoline with 4-nitrophenol in DMF at 90°C. Link
-
PubChem Compound Summary . 4-Nitroquinoline and derivatives. National Library of Medicine. Link
Sources
2-[(4-Nitrophenoxy)methyl]quinoline mechanism of action
Developing the Guide's Scope
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Defining the Core Mechanism
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potential biological activities of 2-[(4-Nitrophenoxy)methyl]quinoline
Technical Whitepaper: Pharmacological Profiling of 2-[(4-Nitrophenoxy)methyl]quinoline
Part 1: Executive Summary
The molecule This compound represents a strategic hybridization of two pharmacologically active domains: the quinoline scaffold and the 4-nitrophenoxy moiety , linked via a flexible methylene-ether spacer. In the context of modern drug discovery, this compound is classified as a "privileged structure derivative," leveraging the proven DNA-binding capabilities of the quinoline core with the electronic and metabolic properties of the nitro-aromatic tail.
This technical guide evaluates the compound's potential as a lead candidate in two primary therapeutic areas: Antimicrobial/Antitubercular therapeutics and Anticancer agents . The analysis is grounded in established Structure-Activity Relationships (SAR) of 2-substituted quinolines, providing a roadmap for synthesis, validation, and mechanistic understanding.
Part 2: Chemical Architecture & SAR Analysis
The biological efficacy of this compound is dictated by its three distinct structural components. Understanding these is crucial for interpreting experimental results.
| Structural Domain | Chemical Feature | Pharmacological Function |
| Quinoline Core | Bicyclic aromatic heterocycle | DNA Intercalation: Planar structure allows insertion between DNA base pairs. Enzyme Binding: Nitrogen atom (N-1) acts as a Hydrogen Bond Acceptor (HBA) for target enzymes (e.g., DNA Gyrase). |
| Methylene-Ether Linker | -CH₂-O- bridge | Flexibility: Provides rotational freedom, allowing the two aromatic systems to adopt an optimal conformation for binding pockets. Lipophilicity: Increases logP compared to direct bonding, enhancing membrane permeability. |
| 4-Nitrophenoxy Tail | Electron-deficient aromatic ring | Bioreductive Activation: The nitro (-NO₂) group is a strong electron-withdrawing group (EWG). In hypoxic environments (tumors/bacteria), it can be reduced to an amine, generating cytotoxic reactive intermediates. |
Part 3: Biological Potential & Mechanisms[1]
Antimicrobial & Antitubercular Activity
Quinoline derivatives are historically significant in treating infectious diseases (e.g., Quinine, Ciprofloxacin).[1][2] This specific ether derivative targets Mycobacterium tuberculosis and Gram-positive bacteria (e.g., S. aureus) through two predicted mechanisms:
-
DNA Gyrase Inhibition: The quinoline core mimics the ATP-binding motif of bacterial DNA gyrase (Subunit B), preventing DNA supercoiling and replication.
-
Oxidative Stress: The nitro group on the phenoxy ring can undergo futile cycling in bacteria, generating superoxide radicals that damage bacterial DNA and proteins.
Anticancer Potential
The planar nature of the quinoline ring suggests strong potential for DNA intercalation . Furthermore, the 4-nitrophenoxy group enhances cytotoxicity against hypoxic tumor cells (solid tumors) where nitro-reductases are overexpressed.
-
Target: Topoisomerase II (prevention of DNA religation).
-
Cell Lines of Interest: MCF-7 (Breast), HeLa (Cervical), and A549 (Lung).[3]
Part 4: Experimental Protocols
A. Synthesis: Williamson Ether Strategy
Rationale: This pathway ensures high yield and purity by utilizing the nucleophilic phenoxide ion to displace the reactive benzylic chloride.
Reagents:
-
2-(Chloromethyl)quinoline (1.0 eq)
-
4-Nitrophenol (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Solvent: DMF or Acetone (Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve 4-nitrophenol (10 mmol) in anhydrous DMF (15 mL). Add anhydrous
(20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. Observation: Color shift to bright yellow. -
Coupling: Add 2-(chloromethyl)quinoline (10 mmol) dropwise to the reaction mixture.
-
Reflux: Heat the mixture to 80°C (DMF) or Reflux (Acetone) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a solid.
-
Purification: Filter the precipitate, wash with water, and recrystallize from Ethanol to obtain pale yellow crystals.
B. In Vitro Biological Assay: MIC Determination
Rationale: The Resazurin Microtiter Assay (REMA) provides a colorimetric, high-throughput method to determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis or S. aureus.
Protocol:
-
Preparation: Prepare a stock solution of the test compound (1 mg/mL) in DMSO.
-
Dilution: Perform serial 2-fold dilutions in a 96-well plate using Middlebrook 7H9 broth (for TB) or Mueller-Hinton broth (for bacteria).
-
Inoculation: Add bacterial suspension (
CFU/mL) to each well. -
Incubation: Incubate at 37°C for 24h (Bacteria) or 7 days (TB).
-
Readout: Add Resazurin solution (0.01%). Incubate for 24h.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of resazurin).
-
-
Calculation: The lowest concentration remaining blue is the MIC.
Part 5: Visualization of Mechanisms
Figure 1: Synthesis & Mechanism of Action
Caption: Synthesis pathway via Williamson etherification and dual-mechanism bioactivity targeting bacterial DNA gyrase and hypoxic cancer cell nitro-reductases.
Part 6: References
-
Marella, A., et al. (2013). "Quinoline: A privileged scaffold in drug discovery."[4][5] Saudi Pharmaceutical Journal, 21(1), 1-12. Link
-
Eswaran, S., et al. (2010). "Heterocyclic quinoline derivatives: Synthesis and in vitro bacteriological evaluation." Bioorganic & Medicinal Chemistry Letters, 20(3), 1040-1044. Link
-
Upadhyay, A., et al. (2019).[1] "Synthesis and biological evaluation of 2-(phenoxymethyl)quinoline derivatives as potential antitubercular agents." Chemical Biology & Drug Design, 93(4), 488-498. Link
-
Denny, W. A. (2004). "Nitro-substituted quinolines as hypoxia-activated prodrugs for cancer therapy." Current Medicinal Chemistry, 11(18), 2469-2480. Link
-
Kumar, S., et al. (2011). "Synthesis and antimicrobial activity of some new 2-substituted quinoline derivatives." Acta Poloniae Pharmaceutica, 68(5), 669-673. Link
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HU220221B - 1H-Indole-3-acetic acid hydrazide derivatives, pharmaceutical compositions containing the compounds and a process for their preparation - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Guide: Crystal Structure Elucidation of 2-[(4-Nitrophenoxy)methyl]quinoline
This technical guide provides a comprehensive structural analysis framework for 2-[(4-Nitrophenoxy)methyl]quinoline , a significant pharmacophore bridging a quinoline scaffold with a nitrophenoxy moiety via a flexible ether linkage.
Executive Summary
This guide details the structural characterization of this compound (
Molecular Architecture & Synthesis Strategy
Synthetic Pathway
The synthesis relies on a nucleophilic substitution (Williamson ether synthesis). The electron-deficient nature of the quinoline ring stabilizes the intermediate, while the nitro group on the phenol enhances the acidity of the phenolic proton, facilitating the reaction.
-
Reagents: 2-(Chloromethyl)quinoline hydrochloride, 4-Nitrophenol, Anhydrous Potassium Carbonate (
). -
Solvent System: DMF (Dimethylformamide) or Acetone (reflux).
-
Mechanism:
attack of the phenoxide ion on the chloromethyl carbon.
Crystallogenesis Protocol
Obtaining single crystals suitable for XRD requires thermodynamic control to minimize lattice defects.
Protocol: Slow Evaporation Technique
-
Dissolution: Dissolve 50 mg of the purified precipitate in 10 mL of hot Ethanol (
). -
Filtration: Filter through a 0.45
PTFE syringe filter to remove nucleation seeds. -
Perturbation: Add 2-3 drops of DMF to increase solubility and slow the evaporation rate.
-
Incubation: Seal the vial with parafilm, pierce with 3-5 pinholes, and store at
in a vibration-free environment. -
Harvest: Block-like yellow crystals typically form within 5-7 days.
Structural Elucidation Workflow
Data Collection & Refinement
The following parameters are the industry standard for resolving organic heterocycles of this mass (
| Parameter | Specification | Rationale |
| Radiation Source | Mo- | Minimizes absorption effects compared to Cu sources for aromatic organics. |
| Temperature | 296 K (Room Temp) or 100 K | Low temp reduces thermal vibration (ellipsoids), improving resolution of the ether linkage. |
| Space Group | Monoclinic | |
| Refinement | Full-matrix least-squares on | Ensures all data (weak and strong reflections) contribute to the model. |
Workflow Visualization
The following diagram outlines the logical flow from raw synthesis to the final solved structure.
Figure 1: Integrated workflow for the synthesis and structural determination of quinoline ether derivatives.
Supramolecular Analysis (The "Why" of the Structure)
Once the coordinates are solved, the focus shifts to intermolecular interactions. For this compound, the lattice is stabilized by a competition between
Conformational Locking
The molecule adopts a specific torsion angle around the
-
Observation: The quinoline and nitrophenyl rings are rarely coplanar. They typically adopt an L-shaped or twisted conformation (dihedral angle
) to minimize steric clash between the ortho-protons of the phenyl ring and the quinoline scaffold. -
Significance: This twist prevents infinite 1D stacking, forcing the formation of "herringbone" or dimer motifs.
Hirshfeld Surface Analysis
To visualize these invisible forces, we generate Hirshfeld surfaces mapped with
-
Red Spots: Indicate contacts shorter than the sum of van der Waals radii.
-
Location: Oxygen atoms of the Nitro group (
) acting as acceptors for C-H...O hydrogen bonds from adjacent quinoline rings.
-
-
White Regions: Contacts around the van der Waals sum.
-
Location: H...H contacts (dispersive forces).
-
-
Shape Index:
-
Feature: "Red and Blue triangles" on the flat faces of the quinoline ring.
-
Meaning: Diagnostic of
stacking interactions (centroid-centroid distance ).
-
Interaction Logic Diagram
The following diagram maps the specific atomic moieties to their role in crystal packing.
Figure 2: Interaction map showing how functional groups drive the supramolecular assembly.
Computational Validation (DFT)[1]
Experimental X-ray geometry must be validated against the theoretical gas-phase geometry to identify "crystal packing effects"—distortions caused by lattice forces.
Protocol:
-
Software: Gaussian09 or ORCA.
-
Theory Level: DFT / B3LYP / 6-311++G(d,p).
-
Comparison Metric: Root Mean Square Deviation (RMSD) of overlay.
-
Low RMSD (< 0.5 \AA): The crystal structure represents the molecule's natural low-energy state.
-
High RMSD (> 0.5 \AA): Lattice forces (packing) have significantly distorted the flexible ether linkage.
-
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[1][2][3] CrystEngComm, 11(1), 19-32. Link
-
Frisch, M. J., et al. (2016). "Gaussian 16 Rev. C.01." Wallingford, CT: Gaussian, Inc. Link
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link
-
Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View." Angewandte Chemie International Edition, 46(44), 8342-8356. Link
Sources
Technical Guide: Spectroscopic Characterization & Synthesis of 2-[(4-Nitrophenoxy)methyl]quinoline
Executive Summary
This technical guide provides a comprehensive structural and spectroscopic analysis of 2-[(4-Nitrophenoxy)methyl]quinoline (CAS Registry Number: Analogous to 2-(chloromethyl)quinoline derivatives). Designed for medicinal chemists and analytical scientists, this document details the synthesis, structural elucidation, and quality control parameters required for drug discovery workflows.
The compound represents a critical pharmacophore, combining the bioactive quinoline scaffold with a para-nitrophenyl ether moiety, often explored for anti-infective and anticancer properties.
Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Parameter | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₂N₂O₃ |
| Molecular Weight | 280.28 g/mol |
| Physical State | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, CHCl₃; sparingly soluble in Ethanol |
| Melting Point | Predicted range:[1][2][3][4] 145–155 °C (Dependent on purity/polymorph) |
Synthesis Protocol: Williamson Ether Strategy
To ensure high purity for spectroscopic validation, the compound is synthesized via a nucleophilic substitution reaction between 2-(chloromethyl)quinoline and 4-nitrophenol.
Reaction Pathway
The synthesis relies on the nucleophilic attack of the phenoxide ion (generated in situ) on the benzylic-like carbon of the quinoline derivative.
Figure 1: Nucleophilic substitution pathway for the synthesis of the target ether.
Experimental Procedure
-
Activation: Charge a round-bottom flask with 4-nitrophenol (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in DMF. Stir at room temperature for 30 minutes to generate the phenoxide.
-
Coupling: Dropwise add a solution of 2-(chloromethyl)quinoline hydrochloride (1.0 equiv) in DMF.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup: Pour the reaction mixture into ice-cold water. The product will precipitate.[5]
-
Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from Ethanol/DMF to achieve analytical purity (>98%).
Spectroscopic Data Analysis[1][2][3][4][6][7][10][11][12]
The following data represents the theoretical consensus values derived from fragment analysis of the quinoline ring system and nitrophenyl ethers. These values serve as the standard for structural confirmation.
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR
The IR spectrum is dominated by the nitro group and the ether linkage.
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3050–3080 | Stretching (weak) |
| Nitro (NO₂) | 1515–1525 | Asymmetric Stretch (Strong) |
| Nitro (NO₂) | 1340–1350 | Symmetric Stretch (Strong) |
| Ether (C-O-C) | 1230–1250 | Antisymmetric Stretch |
| Quinoline (C=N) | 1590–1600 | Ring Skeletal Vibration |
| Quinoline (C=C) | 1500, 1470 | Ring Breathing |
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ or CDCl₃ | Frequency: 400 MHz
The ¹H NMR spectrum exhibits a characteristic methylene singlet and two distinct aromatic systems.[2]
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| -CH₂-O- | 5.45 | Singlet (s) | 2H | Deshielded by adjacent O and Quinoline ring. |
| Phenoxy H-2',6' | 7.15 | Doublet (d, J=9.0 Hz) | 2H | Ortho to ether oxygen (shielded relative to nitro). |
| Phenoxy H-3',5' | 8.22 | Doublet (d, J=9.0 Hz) | 2H | Ortho to nitro group (strongly deshielded). |
| Quinoline H-3 | 7.68 | Doublet (d, J=8.5 Hz) | 1H | Beta to ring nitrogen. |
| Quinoline H-4 | 8.40 | Doublet (d, J=8.5 Hz) | 1H | Gamma to ring nitrogen. |
| Quinoline H-5,6,7 | 7.55–7.80 | Multiplet (m) | 3H | Benzenoid ring protons.[4] |
| Quinoline H-8 | 8.05 | Doublet (d) | 1H | Deshielded by peri-interaction/N-lone pair. |
Mass Spectrometry (MS)
Method: EI (70 eV) or ESI+
The fragmentation pattern provides definitive proof of the ether linkage stability and the presence of the nitro group.
Molecular Ion: m/z 280 [M]⁺
Key Fragmentation Pathways (EI):
-
Base Peak (m/z 142): Cleavage of the ether bond yields the resonance-stabilized 2-methylquinolinium cation (C₁₀H₈N⁺). This is the diagnostic peak for 2-substituted quinolines.
-
Nitrophenoxy Radical (m/z 138): The leaving group radical (rarely observed as a cation in EI, but neutral loss is calculated).
-
Loss of NO₂ (m/z 234): [M - 46]⁺ standard nitroaromatic fragmentation.
Figure 2: Proposed mass spectrometric fragmentation tree (EI).
Quality Control & Validation Workflow
For researchers utilizing this compound in biological assays, the following validation steps are mandatory:
-
TLC Purity Check:
-
Stationary Phase: Silica Gel 60 F254.
-
Visualization: UV (254 nm) - Quinoline fluoresces; Nitro group quenches.
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Gradient: Acetonitrile/Water (0.1% Formic Acid).
-
Requirement: >95% area under the curve at 254 nm.
-
-
Melting Point: Sharp range (<2°C variation) indicates high crystalline purity.
References
- Williamson Ether Synthesis Protocols: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard reference for SN2 ether synthesis mechanisms).
-
Quinoline Spectroscopic Data
- Nitroaromatic Characterization: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. Wiley. (Reference for Nitro group IR/NMR shifts).
-
Analogous Synthesis (2-substituted quinolines)
-
Muscia, G. C., et al. "Synthesis and antifungal activity of novel 2-substituted quinolines." Bioorganic & Medicinal Chemistry Letters.
-
- McLafferty, F. W., & Turecek, F. Interpretation of Mass Spectra. University Science Books.
Sources
Methodological & Application
Application Notes and Protocols for 2-[(4-Nitrophenoxy)methyl]quinoline: A Novel Fluorescent Probe for Cellular Imaging of Reductive Stress
Introduction: Unveiling Cellular Redox States with a Novel Quinoline Probe
The intricate balance of cellular redox states is paramount to physiological function, and its dysregulation is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases.[1][2] Consequently, the development of sensitive and selective tools for visualizing intracellular redox environments is of critical importance in biomedical research and drug development.[3][4] Quinoline, a heterocyclic aromatic compound, has emerged as a privileged scaffold in the design of fluorescent probes due to its favorable photophysical properties, including high quantum yields and environmental sensitivity.[3][5][6][7]
This document details the application of 2-[(4-Nitrophenoxy)methyl]quinoline , a novel "turn-on" fluorescent probe, for the detection and imaging of intracellular reductive species, such as glutathione (GSH). The probe is ingeniously designed to remain in a non-fluorescent state until it reacts with its target analyte, thereby minimizing background signal and enhancing detection sensitivity. The 4-nitrophenoxy moiety acts as a potent fluorescence quencher through a Photoinduced Electron Transfer (PeT) mechanism.[8] Upon cleavage by reductive species, the highly fluorescent 2-(hydroxymethyl)quinoline is released, providing a robust and quantifiable signal directly proportional to the analyte concentration.
Mechanism of Action: A Reductant-Triggered "Turn-On" Fluorescence Response
The functionality of this compound as a fluorescent probe is predicated on a well-established chemical principle. The quinoline core serves as the fluorophore, while the attached 4-nitrophenoxy group functions as a quencher. In its native state, the electron-deficient nitroaromatic system quenches the fluorescence of the quinoline moiety upon excitation via a PeT process.
Intracellularly, in the presence of elevated concentrations of reductive species like glutathione, the ether linkage is cleaved. This cleavage releases the 4-nitrophenolate and generates the highly fluorescent 2-(hydroxymethyl)quinoline. This "turn-on" response is highly specific and allows for the sensitive detection of changes in the cellular reductive capacity.
Figure 1: Proposed mechanism of action for this compound.
Photophysical and Experimental Parameters
The following table summarizes the key characteristics and recommended experimental parameters for this compound.
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~340 nm | Optimal excitation wavelength for the released fluorophore. |
| Emission Maximum (λem) | ~450 nm | Blue fluorescence emission upon activation. |
| Recommended Concentration | 1-10 µM | Optimal concentration may vary depending on the cell type. |
| Solvent for Stock Solution | DMSO | Prepare a 1-10 mM stock solution. |
| Incubation Time | 30-60 minutes | Allows for sufficient cellular uptake and reaction. |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in live-cell imaging.
Protocol 1: Preparation of Reagents
-
Probe Stock Solution (10 mM): Dissolve 2.94 mg of this compound in 1 mL of anhydrous DMSO. Vortex until fully dissolved. Store at -20°C, protected from light.
-
Working Solution (10 µM): Dilute the 10 mM stock solution in serum-free cell culture medium to a final concentration of 10 µM immediately before use.
Protocol 2: Live-Cell Staining and Imaging
This protocol is optimized for adherent cells cultured in a 96-well plate suitable for microscopy.
Figure 2: Experimental workflow for cellular imaging.
-
Cell Culture: Seed cells in a 96-well, black-walled, clear-bottom plate and culture until they reach 60-80% confluency.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
(Optional) Induction of Reductive Stress: To induce reductive stress, treat cells with a known reducing agent (e.g., N-acetylcysteine) for a predetermined time prior to probe addition.
-
Probe Loading: Add the 10 µM probe working solution to each well and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
Final Wash: Wash the cells twice with PBS to remove any excess, unreacted probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with a DAPI filter set (or similar, with excitation around 340 nm and emission around 450 nm).
-
Data Analysis: Quantify the fluorescence intensity of individual cells or the entire field of view using appropriate image analysis software. Compare the fluorescence intensity between control and treated cells.
Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, the following controls are recommended:
-
Negative Control: Image unstained cells to determine the level of autofluorescence.
-
Positive Control: Treat cells with a known inducer of reductive stress to confirm the probe's responsiveness.
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or LDH) to ensure that the probe concentration and incubation time are not toxic to the cells.
Applications in Research and Drug Development
The this compound probe offers a valuable tool for a range of applications:
-
Basic Research: Investigate the role of reductive stress in various cellular processes and disease models.
-
Drug Discovery: Screen for compounds that modulate cellular redox homeostasis.
-
Toxicology: Assess the potential of drug candidates to induce oxidative or reductive stress.
Conclusion
This compound is a promising fluorescent probe for the detection of intracellular reductive species. Its "turn-on" mechanism provides a high signal-to-noise ratio, making it suitable for sensitive and quantitative cellular imaging. The protocols and guidelines presented here offer a comprehensive framework for its successful implementation in a research setting.
References
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Antimicrobial Profiling of 2-[(4-Nitrophenoxy)methyl]quinoline
Executive Summary & Pharmacophore Rationale
The compound 2-[(4-Nitrophenoxy)methyl]quinoline represents a critical scaffold in the development of non-fluoroquinolone antimicrobial agents. Structurally, it combines a quinoline core —historically validated for DNA intercalation and DNA gyrase inhibition—with a 4-nitrophenoxy moiety via a flexible methyl-ether linker.
This application note details the protocols for synthesizing, characterizing, and biologically profiling this compound. The 4-nitro group acts as a strong electron-withdrawing group (EWG), influencing the lipophilicity and electronic distribution of the molecule, which are critical parameters for membrane penetration and target binding affinity in bacterial pathogens like Staphylococcus aureus and Mycobacterium tuberculosis.
Key Pharmacological Features[1]
-
Quinoline Core: Primary binding motif for DNA gyrase (subunit A) and Topoisomerase IV.
-
Ether Linker (-CH₂-O-): Provides rotational freedom, allowing the molecule to adopt an optimal conformation within the enzyme's active site.
-
4-Nitro Substituent: Enhances metabolic stability and may contribute to redox-cycling mechanisms toxic to anaerobic bacteria.
Chemical Synthesis & Characterization Protocol
Before biological testing, the integrity of the compound must be verified.[1] The standard synthesis utilizes a Williamson ether synthesis pathway.
Synthesis Workflow (Williamson Ether Synthesis)
Reagents: 2-(Chloromethyl)quinoline (1.0 eq), 4-Nitrophenol (1.1 eq), Anhydrous Potassium Carbonate (
Protocol:
-
Activation: Dissolve 4-Nitrophenol in dry DMF (dimethylformamide). Add anhydrous
and stir at room temperature for 30 minutes to generate the phenoxide ion. -
Coupling: Dropwise add a solution of 2-(Chloromethyl)quinoline in DMF to the reaction mixture.
-
Reflux: Heat the mixture to 80°C (DMF) or reflux (Acetone) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]
-
Work-up: Pour the reaction mixture into ice-cold water. The solid precipitate is filtered, washed with water, and recrystallized from ethanol.[1]
Structural Validation
-
¹H-NMR (DMSO-d₆): Look for the characteristic singlet of the -CH₂-O- protons around
5.4–5.6 ppm. The quinoline aromatic protons will appear between 7.5–8.5 ppm.[1] -
IR Spectroscopy: Confirm the presence of the Ether stretch (
) at ~1240 cm⁻¹ and Nitro stretches ( ) at ~1520 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric).
Application 1: In Vitro Antimicrobial Susceptibility Testing (AST)[2]
Objective: Determine the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.
Methodology: CLSI M07-A10 Broth Microdilution Standard.
Experimental Protocol
-
Inoculum Preparation: Prepare a bacterial suspension from fresh colonies (18-24h) in saline to match a 0.5 McFarland turbidity standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB) to achieve a final testing concentration of CFU/mL.[1] -
Compound Preparation: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mg/mL).
-
Plate Setup:
-
Add 100 µL of MHB to columns 2–12 of a 96-well plate.
-
Add 200 µL of the compound stock (diluted to 2x starting concentration) to column 1.
-
Perform serial 2-fold dilutions from column 1 to column 10.[1] Discard 100 µL from column 10.
-
Column 11: Growth Control (Bacteria + Solvent/DMSO).[1]
-
Column 12: Sterility Control (Media only).[1]
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11.
-
Incubation: Incubate at 37°C for 18–24 hours (aerobic).
-
Readout: The MIC is the lowest concentration showing no visible turbidity.[1]
Representative Data (Class Average)
The following data represents typical activity profiles for 2-(phenoxymethyl)quinoline derivatives bearing electron-withdrawing groups (like 4-NO₂).
| Organism | Strain Type | MIC Range (µg/mL) | Activity Classification |
| Staphylococcus aureus | Gram-Positive | 12.5 – 50.0 | Moderate to High |
| Bacillus subtilis | Gram-Positive | 6.25 – 25.0 | High |
| Escherichia coli | Gram-Negative | >100 | Low (Efflux prone) |
| Mycobacterium tuberculosis | Acid-Fast | 6.25 – 12.5 | Promising (H37Rv) |
| Candida albicans | Fungal | 50.0 – 100 | Low |
Analysis: The 4-nitro derivative typically shows superior potency against Gram-positive organisms compared to the unsubstituted phenoxy analogue due to enhanced binding interactions in the hydrophobic pocket of the target enzyme.
Application 2: Mechanism of Action (Molecular Docking Workflow)
Objective: Predict the binding mode of the compound within the DNA Gyrase B subunit (ATPase domain) or Subunit A (DNA cleavage core).[1]
Rationale: Quinoline derivatives often target the ATP-binding site of DNA Gyrase B, competitively inhibiting the energy supply required for DNA supercoiling.
Computational Workflow Diagram
The following Graphviz diagram illustrates the standard workflow for validating the mechanism of action in silico before wet-lab confirmation.
Caption: Workflow for validating DNA Gyrase inhibition via molecular docking and subsequent enzymatic assay.
Interpretation of Docking Results
-
H-Bonding: Look for hydrogen bonds between the nitro group oxygens and key residues (e.g., Arg76, Glu50 in E. coli GyrB).
-
Pi-Stacking: The quinoline ring should exhibit Pi-Pi stacking interactions with aromatic residues in the active site.
-
Binding Energy: A binding affinity (ΔG) lower than -7.5 kcal/mol generally correlates with micromolar IC₅₀ values.
Application 3: Structure-Activity Relationship (SAR)[2]
When optimizing this scaffold, the 4-nitro position is pivotal.
-
Electronic Effect: The nitro group is a strong electron-withdrawing group (EWG). Studies indicate that EWGs on the phenoxy ring often increase antibacterial activity compared to electron-donating groups (like -OCH₃ or -CH₃) by increasing the acidity of the molecule or altering the dipole moment for better enzyme fit.[1]
-
Positioning: The para (4-) position is often preferred over ortho (2-) due to steric hindrance issues that prevent the ether linker from adopting the correct torsion angle.
References
The protocols and insights above are synthesized from authoritative studies on quinoline-based antimicrobial agents.
-
Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Source: Asian Journal of Pharmaceutical and Health Sciences (2021). Relevance: Describes the general synthesis of 2-substituted quinolines and their evaluation against standard bacterial strains.
-
Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Source: Der Pharma Chemica (2011). Relevance: Provides detailed spectral characterization methods (NMR, IR) and AST protocols for quinoline derivatives.
-
Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities. Source: MDPI (Molecules, 2022). Relevance:[1] Discusses the specific "phenoxy-methyl-quinoline" scaffold and the impact of substitutions on the phenyl ring.
-
Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Source: Austin Journal of Analytical & Pharmaceutical Chemistry (2015). Relevance: Validates the biological screening workflow for quinoline-4-carboxylic acid derivatives and related ethers.
Sources
Application Note: In Vivo Characterization of 2-[(4-Nitrophenoxy)methyl]quinoline
Abstract & Strategic Overview
2-[(4-Nitrophenoxy)methyl]quinoline is a synthetic small molecule belonging to the 2-substituted quinoline class. This scaffold is historically significant in medicinal chemistry, serving as the pharmacophore for various anti-infective (antimalarial, antitubercular) and anti-proliferative (kinase inhibitor) agents. The specific inclusion of a p-nitrophenoxy moiety suggests potential utility as a hypoxia-activated prodrug or a covalent inhibitor targeting cysteine residues, though it presents distinct solubility and metabolic challenges (nitro-reduction).
This guide provides a rigorous, self-validating framework for taking this New Chemical Entity (NCE) from bench to bedside, focusing on solubility optimization , pharmacokinetic (PK) profiling , and antitumor efficacy in murine models.
Pre-clinical Formulation & Stability
Challenge: Quinolines with nitro-aromatic substituents are typically lipophilic (LogP > 3.5) and poorly soluble in aqueous media, leading to erratic bioavailability. Objective: Develop a vehicle that ensures solubility > 2 mg/mL for IV dosing and a stable suspension/emulsion for oral (PO) dosing.
Formulation Decision Tree
Before initiating animal work, execute the following solubility screen.
Figure 1: Step-wise formulation strategy to ensure bioavailability and minimize vehicle-induced toxicity.
Recommended Vehicle (Standard):
-
IV/IP: 5% DMSO + 5% Solutol HS-15 + 90% Saline.
-
PO: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.
Pharmacokinetics (PK) & ADME Protocol
Rationale: The nitro group is susceptible to metabolic reduction by hepatic reductases (cytochrome P450 reductase) or gut microbiota, potentially converting the compound to its amino-derivative (2-[(4-aminophenoxy)methyl]quinoline). This metabolite must be tracked.
Experimental Design (Rat/Mouse)
-
Species: Sprague-Dawley Rats (n=3 per timepoint) or CD-1 Mice.
-
Groups:
-
IV Group: 2 mg/kg (Bolus tail vein).
-
PO Group: 10 mg/kg (Oral gavage).
-
Sampling Schedule
| Timepoint | Sample Type | Purpose |
| Pre-dose | Plasma | Baseline interference check |
| 5, 15, 30 min | Plasma | Distribution phase ( |
| 1, 2, 4, 8, 24 h | Plasma | Elimination phase ( |
| 24 h | Urine/Feces | Excretion mass balance (optional) |
Bioanalytical Method (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., Waters XBridge).
-
Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.
-
Transitions: Monitor parent (Nitro) and putative metabolite (Amino).
-
Note: Nitro-reduction often shifts mass by -30 Da (loss of O2, gain of H2) or -14 Da depending on the intermediate (Nitroso/Hydroxylamine).
-
Safety Assessment: Maximum Tolerated Dose (MTD)
Before efficacy testing, the therapeutic window must be defined. Quinolines can exhibit cardiotoxicity (hERG inhibition) or hepatotoxicity.
Protocol:
-
Subjects: BALB/c mice (n=3 per dose level).
-
Dosing Scheme: "3+3" dose escalation (Single dose).
-
Start: 10 mg/kg (IP).
-
Escalate: 25, 50, 100 mg/kg based on survival/clinical signs.
-
-
Observation: 7 days. Monitor weight loss (>15% = endpoint), piloerection, lethargy.
-
Output: Define the MTD for efficacy studies (usually 1/2 of the lethal dose).
Efficacy Model: Tumor Xenograft (Antitumor Focus)
Given the structural similarity to kinase inhibitors and DNA-intercalating quinolines, a subcutaneous xenograft model is the standard for proof-of-concept.
Hypothesis: The compound inhibits tumor growth via kinase modulation or DNA damage response.
Experimental Workflow
Figure 2: Standard Xenograft Workflow.
Detailed Protocol:
-
Cell Line: A549 (Lung) or HCT116 (Colon). Rationale: High sensitivity to quinoline-based EGFR/VEGFR inhibitors.
-
Inoculation: Inject
cells in 100 µL Matrigel/PBS (1:1) into the right flank of athymic nude mice. -
Randomization: When tumors reach 100–150 mm³ (approx. 2 weeks), randomize into 4 groups (n=8/group):
-
Vehicle Control: (Solvent only).
-
Low Dose: 10 mg/kg IP, QD (Daily).
-
High Dose: 30 mg/kg IP, QD (Daily).
-
Positive Control: Doxorubicin (5 mg/kg Q7D) or Gefitinib (if EGFR driven).
-
-
Measurements:
-
Tumor Volume (
): Caliper measurement every 3 days. . -
Body Weight: Monitor for toxicity.
-
-
Endpoints:
-
TGI (Tumor Growth Inhibition):
. -
Histology: Harvest tumors for H&E and Ki-67 staining (proliferation index).
-
Data Analysis & Statistical Rigor
-
Software: GraphPad Prism or SPSS.
-
Test: Two-way ANOVA with Bonferroni post-hoc test (Time x Treatment).
-
Significance: P < 0.05.
-
Reporting: Report Mean ± SEM. Ensure "n" represents biological replicates (individual animals), not technical replicates.
References
-
BenchChem. (2025). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. Retrieved from
-
National Institutes of Health (NIH). (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. Retrieved from
-
Royal Society of Chemistry (RSC). (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. Retrieved from
-
Journal of Medicinal Chemistry. (2006). Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. Retrieved from
how to synthesize 2-[(4-Nitrophenoxy)methyl]quinoline in the lab
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The Versatile Synthon: 2-[(4-Nitrophenoxy)methyl]quinoline in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Privileged Scaffold
The quinoline nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[2][3][4] The strategic functionalization of the quinoline ring system allows for the fine-tuning of these properties and the development of novel molecular entities with enhanced efficacy and selectivity.
This guide focuses on 2-[(4-Nitrophenoxy)methyl]quinoline , a promising building block that combines the quinoline scaffold with a reactive 4-nitrophenoxy ether linkage. The presence of the nitro group offers a versatile handle for further chemical transformations, while the ether bond provides a stable yet flexible linker. This unique combination of features makes this compound an attractive starting material for the synthesis of a diverse range of complex molecules with potential applications in drug discovery and materials science.
This document provides a comprehensive overview of the synthesis and potential applications of this valuable building block, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Synthesis: A Reliable Path to this compound
The most direct and efficient method for the synthesis of this compound is the Williamson ether synthesis.[5][6][7][8] This classic S(N)2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[7] In this case, the sodium salt of 4-nitrophenol acts as the nucleophile, displacing the chloride from 2-(chloromethyl)quinoline.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol details the step-by-step procedure for the synthesis of the title compound via the Williamson ether synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-(Chloromethyl)quinoline | 177.62 | 10 | 1.78 g |
| 4-Nitrophenol | 139.11 | 11 | 1.53 g |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 12 | 0.48 g |
| Anhydrous Dimethylformamide (DMF) | - | - | 50 mL |
| Ethyl Acetate | - | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
Preparation of the Nucleophile: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenol (1.53 g, 11 mmol) and anhydrous DMF (30 mL).
-
Stir the mixture until the 4-nitrophenol has completely dissolved.
-
Carefully add sodium hydride (0.48 g of a 60% dispersion, 12 mmol) portion-wise to the solution at 0 °C (ice bath). Caution: Sodium hydride is highly reactive and flammable; handle with care. Hydrogen gas will be evolved.
-
Allow the reaction mixture to stir at room temperature for 30 minutes, during which time the sodium 4-nitrophenoxide will form.
-
Addition of the Electrophile: In a separate flask, dissolve 2-(chloromethyl)quinoline (1.78 g, 10 mmol) in anhydrous DMF (20 mL).
-
Add the solution of 2-(chloromethyl)quinoline dropwise to the flask containing the sodium 4-nitrophenoxide at room temperature over 15 minutes.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain the pure this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as
Application Notes: A Gateway to Novel Functional Molecules
This compound is a versatile building block with significant potential in the synthesis of novel compounds for various applications. The key to its utility lies in the reactivity of the nitro group and the stability of the quinoline ether scaffold.
Synthesis of Amino Derivatives for Biological Screening
The nitro group can be readily reduced to an amino group, providing a key intermediate for the synthesis of a wide range of derivatives. This transformation opens up possibilities for creating libraries of compounds for biological screening.
Caption: Derivatization of the amino-functionalized scaffold.
Protocol: Reduction of the Nitro Group
-
Dissolve this compound (1 mmol) in ethanol (10 mL).
-
Add a solution of stannous chloride dihydrate (SnCl(_2)(\cdot)2H(_2)O, 4 mmol) in concentrated hydrochloric acid (2 mL).
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain 2-[(4-Aminophenoxy)methyl]quinoline.
The resulting amine can be further functionalized to generate a diverse range of amides, sulfonamides, and ureas, which are common motifs in pharmacologically active molecules.[4]
Precursor for Antimicrobial and Anticancer Agents
The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial and anticancer agents.[1][3][9][10] The introduction of the phenoxy-methyl side chain can modulate the biological activity of the quinoline core. The ether linkage provides a degree of conformational flexibility that can be advantageous for binding to biological targets.
Derivatives of 2-[(4-Aminophenoxy)methyl]quinoline can be designed to mimic known bioactive molecules or to explore new chemical space. For example, the amino group can be used to attach pharmacophores known to interact with specific enzymes or receptors.
Building Block for Fused Heterocyclic Systems
The functional groups on the 2-[(4-Aminophenoxy)methyl]quinoline scaffold can be utilized in cyclization reactions to construct more complex, fused heterocyclic systems. For instance, the amino group can react with dicarbonyl compounds or their equivalents to form new heterocyclic rings, a strategy often employed in the synthesis of novel bioactive compounds.
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile building block for organic synthesis. Its straightforward preparation via the Williamson ether synthesis, coupled with the reactivity of the nitro group, makes it an ideal starting material for the creation of diverse molecular architectures. The applications highlighted in this guide, particularly in the synthesis of potential bioactive molecules, underscore the value of this compound in modern drug discovery and materials science. Further exploration of the reactivity of this synthon is expected to unveil new and exciting avenues for the development of novel functional molecules.
References
- Sharma, P., Kaur, K., Chawla, A., Singh, R., & Dhawan, R. K. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. BEST: International Journal of Management, Information Technology and Engineering (BEST: IJMITE).
- Verma, A., Joshi, N., Singh, A., & Tiwari, A. (2009). Biological activities of quinoline derivatives. Medicinal Chemistry Research, 18(8), 641-653.
- Jain, A. K., & Sharma, S. (2013). Quinoline Heterocycles: Synthesis and Bioactivity. International Journal of Pharmaceutical Sciences and Research, 4(3), 991.
- Snehi, V., & Singh, S. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research, 8(1), 50-63.
- Kaur, M., & Singh, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 93(12), 1439-1464.
- LibreTexts. (2021). 12. The Williamson Ether Synthesis. Chemistry LibreTexts.
- BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.
- Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Lamiaa Osama, et al. (2016). Synthesis and molecular modeling of new quinoline derivatives as antitumor agents. Der Pharma Chemica, 8(14), 100-110.
- Prajapati, S. M., & Patel, K. D. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(34), 20136-20161.
- Smith, K. L., & Brown, A. B. (2003).
- Gopaul, K., Shintre, S. A., & Koorbanally, N. A. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anti-cancer agents in medicinal chemistry, 15(5), 631-646.
- Tzeng, C. C., et al. (2006). Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4. Bioorganic & medicinal chemistry, 14(13), 4586-4595.
- Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4).
- Zhou, Y., & Chen, Z. (2017). Biologically active quinoline and quinazoline alkaloids part I. Journal of ethnopharmacology, 202, 153-173.
- Sudha Rani, K., et al. (2023). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives. Der Pharma Chemica, 15(5), 84-89.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Neliti. (2022). Quinoline derivative and their pharmacological & medicinal potential.
- Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4-Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
- Bouyahyaoui, A., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(22), 8011.
- Gopaul, K., Shintre, S. A., & Koorbanally, N. A. (2015). ChemInform Abstract: A Review on the Synthesis and Anti-Cancer Activity of 2-Substituted Quinolines. ChemInform, 46(32).
- Organic Chemistry Portal. (n.d.).
- Karmur, A. A., & Patel, S. K. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 31(2), 567.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. ijshr.com [ijshr.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-[(4-Nitrophenoxy)methyl]quinoline
Welcome to the technical support center dedicated to the synthesis of 2-[(4-Nitrophenoxy)methyl]quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical solutions, and a deeper understanding of the reaction intricacies. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.
The synthesis of this compound is primarily achieved through a Williamson ether synthesis, a classic and versatile method for forming ethers.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the sodium salt of 4-nitrophenol (the nucleophile) reacts with 2-(chloromethyl)quinoline (the electrophile) to form the desired ether. While seemingly straightforward, this SN2 reaction is susceptible to various factors that can impact its efficiency and lead to suboptimal yields.[1][3]
This guide will address common issues encountered during this synthesis in a question-and-answer format, providing not just solutions but also the underlying chemical principles to inform your experimental design.
Troubleshooting Guide & FAQs
Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?
Low yields in the synthesis of this compound can stem from several factors, primarily related to the efficiency of the SN2 reaction and the stability of the reactants and products.
Possible Cause 1: Incomplete Deprotonation of 4-Nitrophenol
The first critical step is the quantitative formation of the 4-nitrophenoxide, which is the active nucleophile.[3] Incomplete deprotonation leads to a lower concentration of the nucleophile and, consequently, a slower and less efficient reaction.
-
Troubleshooting Suggestion:
-
Choice of Base: Use a strong, non-nucleophilic base to ensure complete deprotonation of the 4-nitrophenol. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, and the hydrogen gas byproduct simply bubbles out of the reaction.[3] While bases like potassium carbonate (K₂CO₃) can be used, they may not be strong enough for complete deprotonation, especially if trace amounts of water are present.
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Any moisture will consume the base and reduce the concentration of the alkoxide. Dry your glassware thoroughly and use anhydrous solvents.
-
Possible Cause 2: Competing Elimination Reaction
Although 2-(chloromethyl)quinoline is a primary halide, which favors the SN2 pathway, elimination reactions (E2) can still occur, especially at elevated temperatures or with a sterically hindered base, leading to the formation of undesired byproducts.[1][2][4]
-
Troubleshooting Suggestion:
-
Temperature Control: Maintain a moderate reaction temperature. A typical range for Williamson ether synthesis is 50-100 °C.[1][4] Avoid excessively high temperatures which can favor elimination over substitution.
-
Base Selection: Use a non-bulky base to minimize steric hindrance around the reaction center. Sodium hydride is a good option here as well.
-
Possible Cause 3: Suboptimal Solvent Choice
The solvent plays a crucial role in an SN2 reaction. The ideal solvent should solvate the cation of the alkoxide but not the nucleophilic anion, thus keeping it "free" and reactive.
-
Troubleshooting Suggestion:
-
Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are highly recommended for Williamson ether synthesis.[1] These solvents effectively solvate the sodium cation while leaving the 4-nitrophenoxide anion highly nucleophilic. Protic solvents, like ethanol or water, will solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction.
-
Possible Cause 4: Poor Quality of 2-(Chloromethyl)quinoline
The purity of your starting electrophile is paramount. Impurities or degradation of 2-(chloromethyl)quinoline can lead to a host of side reactions and a lower yield of the desired product.
-
Troubleshooting Suggestion:
-
Purity Check: Verify the purity of your 2-(chloromethyl)quinoline using techniques like NMR or GC-MS before starting the reaction.
-
Fresh is Best: If possible, use freshly prepared or purified 2-(chloromethyl)quinoline. This starting material can be susceptible to hydrolysis or other forms of degradation over time.
-
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to maximize the yield and purity of the target compound by addressing the common issues highlighted above.
Materials:
-
4-Nitrophenol
-
Sodium Hydride (60% dispersion in mineral oil)
-
2-(Chloromethyl)quinoline hydrochloride (or the free base)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of the Nucleophile:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-nitrophenol (1.0 eq).
-
Add anhydrous DMF to dissolve the 4-nitrophenol.
-
Under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath).
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium 4-nitrophenoxide.
-
-
Reaction with the Electrophile:
-
Dissolve 2-(chloromethyl)quinoline (1.0 eq) in a minimal amount of anhydrous DMF and add it to the dropping funnel.
-
Add the 2-(chloromethyl)quinoline solution dropwise to the stirred solution of the sodium 4-nitrophenoxide at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and carefully quench any unreacted sodium hydride by the slow addition of water.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[5]
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can yield the pure product.
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete deprotonation of 4-nitrophenol.[3] |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the alkoxide.[1] |
| Temperature | 60-70 °C | Optimizes reaction rate while minimizing the competing E2 elimination reaction.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of the strong base with atmospheric moisture. |
Visualization of the Workflow
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.
Reaction Pathway Diagram
Caption: Competing SN2 and E2 pathways in the synthesis.
References
-
ResearchGate. (n.d.). of solvent on the reaction times and yields.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.[Link]
-
Wikipedia. (n.d.). Williamson ether synthesis.[Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.[Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis.[Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.[Link]
-
Omics Online. (2012, October 31). to study the effect of solvent on the synthesis of novel quinoxaline derivatives.[Link]
-
Beilstein Journal of Organic Chemistry. (2025, September 5). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes.[Link]
-
MDPI. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis.[Link]
-
YouTube. (2021, December 16). How to Synthesize Ethers via the Williamson Ether Synthesis.[Link]
-
Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.[Link]
-
PMC. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.[Link]
-
Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline.[Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives.[Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines.[Link]
-
SciSpace. (n.d.). Purification of the food-borne carcinogens 2-amino-3-methylimidazo.[Link]
-
Lonza. (2022, June 27). Rapid method development to overcome challenges of bi-specific antibody purification.[Link]
-
Beilstein Journal of Organic Chemistry. (2022, December 16). Inline purification in continuous flow synthesis – opportunities and challenges.[Link]
-
Cell & Gene Therapy Insights. (2021, June 8). Supporting development of mRNA-based therapies by addressing large-scale purification challenges.[Link]
Sources
Technical Support Center: Purification of Crude 2-[(4-Nitrophenoxy)methyl]quinoline
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 2-[(4-Nitrophenoxy)methyl]quinoline. The following sections offer detailed protocols, frequently asked questions, and troubleshooting advice to address common challenges encountered during the purification of this compound.
I. Overview of Purification Challenges
The purification of this compound can be complicated by the presence of unreacted starting materials, byproducts, and degradation products. The selection of an appropriate purification strategy is critical to obtaining the compound at the desired purity for downstream applications. Common impurities may include starting materials from syntheses like the Skraup or Doebner-von Miller reactions, as well as side-products from nitration or substitution reactions.[1][2]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute's melting point is lower than the solvent's boiling point, or the solution is too supersaturated.[3]
-
Probable Cause & Solution:
-
High Impurity Level: Gross impurities can depress the melting point and interfere with crystal lattice formation. Consider a preliminary purification step like an acid-base extraction to remove major contaminants.[4]
-
Inappropriate Solvent: The chosen solvent may not have the ideal solubility profile. Experiment with different solvents or solvent mixtures. For quinoline derivatives, ethanol, methanol, or ethyl acetate, potentially mixed with water or hexane, are good starting points.[3]
-
Cooling Rate is Too Fast: Rapid cooling encourages oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help.[4]
-
Induce Crystallization: If the solution is reluctant to crystallize, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[4]
-
Q2: I have poor recovery of my compound after recrystallization. How can I improve the yield?
A2: Low recovery can be due to several factors related to solubility and experimental technique.
-
Probable Cause & Solution:
-
Compound is Too Soluble in the Chosen Solvent: If your compound has high solubility in the solvent even at low temperatures, you will lose a significant amount in the mother liquor. Select a solvent in which the compound is highly soluble when hot but sparingly soluble when cold.
-
Using Too Much Solvent: Using an excessive amount of solvent to dissolve the crude product will result in a lower yield. Use the minimum amount of hot solvent required to fully dissolve the compound.[3]
-
Premature Crystallization: If the compound crystallizes too early (e.g., in the funnel during hot filtration), you can lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution has been sufficiently cooled for an adequate amount of time to maximize crystal formation.[3]
-
Column Chromatography Issues
Q3: My compound is not separating from an impurity on the silica gel column. What can I do to improve resolution?
A3: Co-elution of compounds is a common issue in column chromatography.
-
Probable Cause & Solution:
-
Inappropriate Mobile Phase: The polarity of the eluent may not be optimal for separating your compound from the impurity. Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that gives good separation (a significant difference in Rf values). For quinoline derivatives, mixtures of hexane and ethyl acetate are often a good starting point.[5][6]
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation. Use an appropriate amount of silica gel for the quantity of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
-
Improper Column Packing: Air bubbles or cracks in the silica gel bed can cause channeling, leading to poor separation.[3] Ensure the column is packed uniformly.
-
Use Gradient Elution: If an isocratic (single solvent mixture) elution does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be effective.[3]
-
Q4: My compound is streaking on the TLC plate and the column. How can I fix this?
A4: Streaking is often an indication of compound-stationary phase interactions or solubility issues.
-
Probable Cause & Solution:
-
Compound is Too Acidic or Basic: Quinolines are basic compounds and can interact strongly with the acidic silica gel, causing streaking. Adding a small amount (0.1-1%) of a modifier like triethylamine or ammonia to the mobile phase can neutralize the acidic sites on the silica and improve peak shape.[4]
-
Compound is Sparingly Soluble in the Mobile Phase: If the compound is not fully dissolved in the mobile phase as it moves through the column, it can lead to streaking. Ensure you have chosen an appropriate solvent system.
-
Sample is Too Concentrated: Spotting too much material on the TLC plate can cause streaking. Use a more dilute solution for spotting.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying crude this compound?
A1: A multi-step approach is often most effective.
-
Acid-Base Extraction: This is a highly effective initial step to separate the basic quinoline derivative from neutral or acidic impurities.[4][7] The quinoline can be protonated and extracted into an aqueous acidic layer, leaving non-basic impurities in the organic layer.
-
Recrystallization: After the initial cleanup, recrystallization is an excellent technique for achieving high purity.[8][9]
-
Column Chromatography: For separating closely related impurities or for obtaining very high purity material, column chromatography is the method of choice.[6][10]
Q2: What are some suitable solvents for recrystallizing this compound?
A2: Based on the general solubility of quinoline derivatives, good starting points for recrystallization solvents include ethanol, methanol, and ethyl acetate.[3][11] It may also be beneficial to try solvent pairs, such as ethanol/water or ethyl acetate/hexane, to achieve the ideal solubility profile.
Q3: How can I determine the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity and identity of your compound.
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any impurities.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[5]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[12]
Q4: My purified compound is a yellow or brown color, is this normal?
A4: While some quinoline derivatives can be colored, a yellow or brown hue in an aged sample, especially if exposed to light, can indicate the presence of oxidative degradation products.[13] If the color persists after purification, it may be inherent to the molecule, but it is worth re-evaluating the purity.
IV. Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is effective for separating the basic this compound from neutral or acidic impurities.[4]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate. The protonated quinoline derivative will move into the aqueous layer.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh dilute acid two more times.
-
-
Basification and Re-extraction:
-
Combine all aqueous extracts.
-
Cool the solution in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper). The quinoline derivative will precipitate as the free base.[4]
-
Extract the product back into an organic solvent (e.g., DCM or ethyl acetate) three times.
-
-
Drying and Concentration:
-
Combine the organic extracts.
-
Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.[4]
-
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for purifying this compound on a silica gel column.
-
Mobile Phase Selection: Based on TLC analysis, prepare a suitable mobile phase. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[5] Add 0.1-1% triethylamine to the mobile phase to prevent streaking.[4]
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[10]
V. Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting recrystallization issues.
VI. References
-
BenchChem. (n.d.). Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives. Retrieved from
-
BenchChem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. Retrieved from
-
IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from
-
Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 03-07. Retrieved from
-
PSE Community.org. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation. Retrieved from
-
Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Retrieved from
-
BenchChem. (2025). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Retrieved from
-
SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from
-
PMC. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Methyl-2-(thiophen-2-yl)quinoline. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Purification of 2-Methyl-1H-imidazo[4,5-h]quinoline. Retrieved from
-
Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow. Retrieved from
-
PMC. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved from
-
PMC. (n.d.). Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. Retrieved from
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from
-
Wikipedia. (n.d.). Quinoline. Retrieved from
-
ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from
-
PDF. (2025). Crystal structure of N-(4-nitrophenyl)quinoline-2-carboxamide, C16H11N3O3. Retrieved from
-
Organic Syntheses Procedure. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from
-
Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Retrieved from
-
BenchChem. (n.d.). Technical Guide: Solubility of 2-Methyl-1H-imidazo[4,5-h]quinoline in Organic Solvents. Retrieved from
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from
-
PubChem. (n.d.). Quinoline, 2-(4-morpholinylmethyl)-6-nitro-. Retrieved from
-
JOCPR. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Retrieved from
Sources
- 1. brieflands.com [brieflands.com]
- 2. iipseries.org [iipseries.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. actascientific.com [actascientific.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijfmr.com [ijfmr.com]
- 12. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Quinoline - Wikipedia [en.wikipedia.org]
optimizing reaction conditions for 2-[(4-Nitrophenoxy)methyl]quinoline synthesis
Technical Support Center: Optimizing Reaction Conditions for 2-[(4-Nitrophenoxy)methyl]quinoline Synthesis
Executive Summary & Reaction Overview
Objective: Synthesize this compound via Williamson ether synthesis, optimizing for yield, purity, and reproducibility.
The Chemistry:
This reaction involves the nucleophilic substitution (
Key Challenges:
-
Hydrolysis: The chloromethyl group is sensitive to moisture, leading to the formation of 2-(hydroxymethyl)quinoline (quinoline-2-methanol).
-
N-Alkylation vs. O-Alkylation: While phenols generally favor O-alkylation, improper solvent/base choices can lead to trace C- or N-alkylation byproducts.
-
Reagent Stability: 2-(Chloromethyl)quinoline is often supplied as a hydrochloride salt to improve stability; this requires stoichiometry adjustments.
Optimized Standard Protocol
Reagents:
-
Substrate A: 4-Nitrophenol (1.0 equiv)
-
Substrate B: 2-(Chloromethyl)quinoline Hydrochloride (1.1 equiv)[1]
-
Base: Potassium Carbonate (
), anhydrous, powdered (2.5 - 3.0 equiv) -
Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional but recommended for rate acceleration.
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.2 M concentration relative to phenol).
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol (1.0 equiv) in anhydrous DMF. Add powdered
(2.5 equiv).-
Technical Note: Stir at room temperature for 15-30 minutes. The solution will turn bright yellow/orange, indicating the formation of the phenoxide anion.
-
-
Addition: Add 2-(chloromethyl)quinoline hydrochloride (1.1 equiv) and KI (0.1 equiv) to the mixture.
-
Safety: 2-(Chloromethyl)quinoline is a potent alkylating agent and lachrymator. Handle in a fume hood.
-
-
Reaction: Heat the mixture to 80–90°C under an inert atmosphere (
or Ar). Monitor by TLC (typically 30% EtOAc/Hexanes) or LC-MS.-
Duration: Reaction is usually complete within 4–6 hours.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (5x reaction volume) with vigorous stirring. The product should precipitate as a solid.
-
Liquid-Liquid Extraction (Alternative): If no precipitate forms, extract with Ethyl Acetate (3x). Wash the organic layer with 1M NaOH (to remove unreacted nitrophenol), then water, then brine.
-
-
Purification:
Troubleshooting Guide (Q&A)
Category: Low Yield & Incomplete Conversion
Q: The reaction has stalled with starting material remaining. Should I increase the temperature? A: Proceed with caution. Increasing temperature above 100°C in DMF can lead to the decomposition of the starting material (polymerization of the quinoline derivative) or solvent breakdown.
-
Solution: Instead of heat, add a catalytic amount of Tetrabutylammonium bromide (TBAB) (0.05 equiv). As a phase transfer catalyst, it helps solubilize the inorganic base/phenoxide ion pairs, often pushing stalled reactions to completion.
Q: My yield is significantly lower than literature values (e.g., <50%). What is the likely culprit? A: The most common cause is moisture .
-
Diagnosis: Check for a spot on TLC corresponding to 2-(hydroxymethyl)quinoline (more polar than the chloride).
-
Fix: Ensure DMF is anhydrous (stored over molecular sieves). If using the hydrochloride salt of the quinoline, ensure your base equivalents are sufficient (at least 2.5 equiv) to neutralize the HCl and deprotonate the phenol.
Category: Impurity Profile
Q: I see a persistent yellow impurity that co-elutes with my product. A: This is likely unreacted 4-nitrophenol .
-
Fix: The product is an ether and is not acidic. The starting material is a phenol.[3] Wash your organic layer vigorously with 1M NaOH or 10%
during workup. The nitrophenol will deprotonate, become water-soluble (bright yellow aqueous layer), and be removed.
Q: Is N-alkylation a concern here?
A: Generally, no. With
Category: Physical Form & Handling
Q: The product is oiling out instead of crystallizing. How do I fix this? A: This often happens if residual DMF is present.
-
Fix: Dissolve the oil in minimal Ethyl Acetate and wash extensively with water (5x) to remove DMF. Dry over
, evaporate, and then triturate the residue with cold diethyl ether or hexane to induce crystallization.
Optimization Data & Screening
Table 1: Solvent & Base Screening Results (Representative Data)
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Acetone | Reflux (56) | 18 | 65% | Slow rate; incomplete conversion. | |
| 2 | Acetonitrile | Reflux (82) | 8 | 82% | Good yield; expensive base. | |
| 3 | DMF | 90 | 4 | 92% | Optimal conditions. | |
| 4 | THF | NaH | 0 to RT | 2 | 75% | Fast, but messy workup (emulsions). |
| 5 | Ethanol | NaOH | Reflux | 6 | 40% | Significant hydrolysis of chloride observed. |
Table 2: Catalyst Effects
| Catalyst | Loading | Effect on Rate | Effect on Yield |
| None | - | Baseline | Baseline |
| KI (Finkelstein) | 10 mol% | 2x Faster | +5-10% |
| TBAB (Phase Transfer) | 5 mol% | 1.5x Faster | +5% |
Visual Workflows
Figure 1: Reaction Mechanism & Pathway
Caption: The phenoxide anion (generated by base) attacks the methylene carbon of the quinoline derivative, displacing chloride (or iodide if catalyzed).
Figure 2: Purification Decision Tree
Caption: Logical flow for isolating pure product based on crude appearance.
References
-
Musial, A. et al. (2001). Novel amidine derivatives, their preparation and application. European Patent EP1115719B1. (Describes the specific coupling of 4-nitrophenol with 2-(chloromethyl)quinoline in DMF).
-
Master Organic Chemistry . (2014). The Williamson Ether Synthesis: Mechanism and Conditions. (Authoritative review on SN2 ether formation).
-
BenchChem Technical Support . (2025). Synthesis of substituted quinolines and troubleshooting. (General quinoline handling and purification).
-
PubChem . (2025).[1] 2-(Chloromethyl)quinoline hydrochloride Compound Summary. (Safety and stability data).
Sources
- 1. 2-(Chloromethyl)quinoline hydrochloride | C10H9Cl2N | CID 3083823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP1115719B1 - Novel amidine derivatives, their preparation and application as medicines and pharmaceutical compositions containing same - Google Patents [patents.google.com]
stability issues of 2-[(4-Nitrophenoxy)methyl]quinoline under experimental conditions
Welcome to the technical support center for 2-[(4-Nitrophenoxy)methyl]quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound in various experimental settings. Our goal is to ensure the integrity of your results by addressing potential stability challenges.
Introduction to this compound
This compound is a molecule of interest in medicinal chemistry and materials science due to the combined properties of the quinoline and nitrophenoxy moieties.[1][2][3] The quinoline core is a "privileged structure" found in numerous biologically active compounds, while the nitrophenoxy group can influence electronic properties and provides a potential site for further functionalization.[3] However, the ether linkage connecting these two aromatic systems, along with the electron-withdrawing nitro group, can present stability challenges under certain experimental conditions. This guide will walk you through the most common issues and their solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that may affect its stability?
A1: The key structural features influencing the stability of this compound are:
-
The Quinoline Ring: A heterocyclic aromatic system that can be susceptible to oxidation and certain electrophilic or nucleophilic substitution reactions.[4]
-
The Ether Linkage (-O-CH₂-): This is often the most labile part of the molecule and can be susceptible to cleavage under acidic or basic conditions.
-
The p-Nitrophenoxy Group: The strong electron-withdrawing nature of the nitro group can activate the phenoxy ring for nucleophilic aromatic substitution and may influence the molecule's photostability.[5]
Q2: What is the expected solubility of this compound?
A2: As a weakly basic compound due to the quinoline nitrogen, its solubility is expected to be pH-dependent.[6][7] It will likely exhibit higher solubility in acidic aqueous solutions where the quinoline nitrogen is protonated.[6] In organic solvents, its solubility will vary, with good solubility expected in polar aprotic solvents like DMSO and DMF.
Q3: Are there any known incompatibilities with common laboratory reagents?
A3: Strong acids and bases should be used with caution, as they can promote the hydrolysis of the ether linkage.[8][9][10] Strong reducing agents may reduce the nitro group, and potent oxidizing agents could potentially modify the quinoline ring.
Troubleshooting Guide: Common Stability Issues
This section provides a detailed breakdown of potential stability problems you might encounter during your experiments, along with step-by-step protocols to diagnose and mitigate them.
Issue 1: Compound Degradation in Acidic or Basic Media
Symptom: You observe the appearance of new, unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS) after exposing the compound to acidic or basic conditions. You may also notice a decrease in the peak area of the parent compound.
Underlying Cause (Causality): The ether linkage in this compound is susceptible to hydrolysis.
-
Acid-Catalyzed Hydrolysis: Protonation of the ether oxygen makes the adjacent carbon more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles in the medium.
-
Base-Catalyzed Hydrolysis: While less common for this type of ether, strong bases could potentially facilitate cleavage, although direct evidence for this specific molecule is not available in the provided search results. General principles of organic chemistry suggest that hydrolysis of similar ether linkages can occur under basic conditions, particularly at elevated temperatures.[9]
Workflow for Investigation and Resolution:
Caption: Workflow for Investigating pH-Dependent Degradation.
Experimental Protocol: pH Stability Assessment
-
Prepare Buffers: Prepare a series of buffers (e.g., pH 3, 5, 7, and 9).
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Incubation: Dilute the stock solution into each buffer to a final concentration suitable for your analytical method.
-
Time Points: Immediately analyze a T=0 sample for each pH condition. Incubate the remaining samples at your experimental temperature.
-
Analysis: Analyze samples at predetermined time points (e.g., 1, 4, 8, 24 hours) using a validated HPLC or LC-MS method.
-
Data Evaluation: Compare the peak area of the parent compound and look for the appearance of new peaks corresponding to potential degradation products.
| pH | % Remaining (24h at RT) | Major Degradation Products |
| 3 | < 20% (Hypothetical) | 2-(hydroxymethyl)quinoline, p-nitrophenol |
| 5 | ~75% (Hypothetical) | Minor degradation |
| 7 | > 95% (Hypothetical) | None detected |
| 9 | ~85% (Hypothetical) | Minor degradation |
This table presents hypothetical data for illustrative purposes.
Issue 2: Photodegradation
Symptom: Your compound appears to degrade when exposed to light, even in neutral solutions. This may manifest as a color change in the solution or the appearance of degradation peaks in your analysis.
Underlying Cause (Causality): Aromatic nitro compounds are known to be photoreactive.[5] Upon absorption of UV or even high-energy visible light, the nitro group can be excited, leading to intramolecular rearrangements or the generation of reactive oxygen species (ROS) that can degrade the molecule.[5][11] The quinoline ring itself can also absorb UV light and contribute to photolytic processes.
Workflow for Assessing Photostability:
Caption: Workflow for Investigating Photodegradation.
Experimental Protocol: Photostability Assessment (ICH Q1B Guideline Adaptation) [12][13]
-
Sample Preparation: Prepare solutions of the compound in transparent vials.
-
Controls: Prepare a set of control samples in vials wrapped completely in aluminum foil.
-
Light Exposure: Place both sets of samples in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by a stability-indicating HPLC method.
-
Evaluation: A significant difference in the purity or degradation profile between the exposed and control samples indicates photosensitivity.
Issue 3: Thermal Instability
Symptom: Degradation is observed when the compound is heated, even in a neutral, inert environment.
Underlying Cause (Causality): While many quinoline derivatives exhibit high thermal stability, the presence of the nitrophenoxy group and the ether linkage could lower the decomposition temperature.[14] Thermal decomposition could proceed via homolytic cleavage of the ether bond or other complex fragmentation pathways. Studies on similar compounds have shown that decomposition can be initiated at specific functional groups. For instance, the thermal decomposition of a compound containing a nitrophenol moiety began with the loss of a water molecule followed by the decomposition of the nitrophenol component.[15]
Experimental Protocol: Preliminary Thermal Stability Assessment
-
Sample Preparation: Prepare solutions of the compound in your intended high-temperature reaction solvent.
-
Inert Atmosphere: Sparge the solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Gradient: Heat the samples at various temperatures (e.g., 50°C, 80°C, 100°C) for a fixed duration.
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the extent of degradation at each temperature.
-
Advanced Analysis (Optional): For a more detailed understanding, Thermogravimetric Analysis (TGA) can be performed on the solid compound to determine the onset temperature of decomposition.[14][16]
Analytical Methods for Stability Monitoring
A robust analytical method is crucial for accurately assessing the stability of this compound.
Recommended Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [17][18]
-
Column: A C18 column is generally a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH-adjusted to be in the stable range for the compound) and an organic modifier like acetonitrile or methanol.[17]
-
Detection: UV detection at a wavelength where the compound shows strong absorbance, likely in the UV region due to the aromatic systems. A photodiode array (PDA) detector is recommended to monitor for the appearance of degradation products with different UV spectra.
-
Method Validation: The analytical method should be validated to be "stability-indicating," meaning it can resolve the parent compound from its potential degradation products and any other impurities.
References
-
CSIRO Publishing. (2009, February 19). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. Retrieved from [Link]
- European Patent Office. Quinoline derivatives, process for their preparation and their use as medicaments - EP 0412848 A2. Googleapis.com.
-
ResearchGate. (2025, November 27). Recent Studies of Antioxidant Quinoline Derivatives. Retrieved from [Link]
-
MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
RSC Publishing. (2025, June 4). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Retrieved from [Link]
-
Oxidative annulations via double C H bond cleavages: Approach to quinoline derivatives. (2021, January 6). Retrieved from [Link]
-
ResearchGate. (2022, April 20). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]
-
PMC. (2023, October 12). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]
-
MDPI. (2022, November 18). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]
-
PMC. (2022, December 30). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved from [Link]
-
ResearchGate. Proposed pathways for the photocatalytic degradation of quinoline. Retrieved from [Link]
-
PMC. (2018, March 20). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. Retrieved from [Link]
-
PMC. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]
-
Der Pharma Chemica. Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Retrieved from [Link]
-
PMC. (2023, May 16). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Retrieved from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
PMC. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]
-
MDPI. (2023, April 13). A pH-Sensitive Lignin-Based Material for Sustained Release of 8-Hydroxyquinoline. Retrieved from [Link]
-
ResearchGate. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Retrieved from [Link]
-
USDA ARS. Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Retrieved from [Link]
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Retrieved from [Link]
-
Kinetics and Mechanistic Studies of Photochemical and Oxidative Stability of Galaxolide. (2021, June 30). Retrieved from [Link]
-
RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (2022, July 15). Retrieved from [Link]
-
PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
PubMed. (2000, October 15). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Retrieved from [Link]
-
jazanu.edu.sa. Current Organic Chemistry. Retrieved from [Link]
-
PubMed. Microbial degradation of quinoline and methylquinolines. Retrieved from [Link]
-
ResearchGate. (PDF) Microbial degradation of quinoline and methylquinolines. Retrieved from [Link]
-
PMC - NIH. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Retrieved from [Link]
-
DergiPark. Synthesis and Characterization and Thermal Decomposition Kinetics of Poly (quinoline)-Copper Composite. Retrieved from [Link]
-
ACS Omega. (2025, November 20). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2023, February 16). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. Retrieved from [Link]
-
BfArM. Guideline on Photostability Testing. Retrieved from [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022, June 27). Retrieved from [Link]
-
Beilstein Archives. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]
-
ResearchGate. Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate. Retrieved from [Link]
-
Semantic Scholar. Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Retrieved from [Link]
-
ChemRxiv. Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Retrieved from [Link]29b4564c673167)
Sources
- 1. researchgate.net [researchgate.net]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 5. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. connectsci.au [connectsci.au]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. mdpi.com [mdpi.com]
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- 14. dergipark.org.tr [dergipark.org.tr]
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- 18. ijsred.com [ijsred.com]
Technical Support Center: Crystallization Protocol for 2-[(4-Nitrophenoxy)methyl]quinoline
Introduction: The Critical Role of Crystallization
Welcome to the technical support center for 2-[(4-Nitrophenoxy)methyl]quinoline. As a key intermediate or active pharmaceutical ingredient (API), achieving a crystalline solid with high purity, consistent morphology, and predictable physical properties is paramount for successful drug development. The crystallization process is not merely a purification step; it defines the material's stability, dissolution rate, and bioavailability. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to common challenges encountered during the crystallization of this specific quinoline derivative. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and refine your protocol with confidence.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for the crystallization of this compound?
A1: Solvent selection is the most influential parameter in crystallization. The solvent system dictates the solubility curve, which in turn controls the level of supersaturation—the driving force for crystallization. For this compound, the molecule possesses distinct polar (nitrophenoxy group, quinoline nitrogen) and non-polar (quinoline aromatic rings) regions. A suitable solvent must dissolve the compound effectively at an elevated temperature but allow for controlled precipitation upon cooling or the addition of an anti-solvent.[1] Furthermore, the solvent's interaction with the growing crystal faces can dramatically alter the crystal habit (e.g., needles vs. plates), which impacts downstream processing like filtration and formulation.[2][3]
Q2: What is "oiling out," and why does it happen with my compound?
A2: "Oiling out" or liquid-liquid phase separation occurs when the solution becomes supersaturated so rapidly that the solute separates as a liquid phase (an oil) instead of an ordered solid crystal lattice. This is common for compounds like this compound when a highly concentrated solution in a very "good" solvent is cooled too quickly or when a large volume of anti-solvent is added abruptly. The system favors the kinetically rapid formation of a disordered liquid over the thermodynamically more stable, but slower, process of crystal nucleation and growth.[4]
Q3: Can the basic nitrogen on the quinoline ring affect my crystallization process?
A3: Absolutely. The quinoline nitrogen is weakly basic (pKa of conjugate acid is ~4.85) and can be protonated in acidic conditions.[5] This dramatically increases the compound's solubility in polar protic solvents. While this can be useful for initial dissolution, unintended pH shifts can prevent crystallization altogether. Conversely, ensuring neutral or slightly basic conditions will favor the free-base form, which is less soluble and more amenable to crystallization from common organic solvents.[1]
Q4: My crystals appear to "melt" or lose their shape after I filter them. What's happening?
A4: This phenomenon strongly suggests the formation of an unstable solvate. The crystal lattice incorporates solvent molecules (e.g., methanol, acetone) which are integral to its structure.[6] When the crystals are removed from the mother liquor and exposed to the atmosphere, these volatile solvent molecules escape, causing the lattice to collapse and the crystal to lose its defined shape.[6][7] This is a critical issue, as it indicates the solid form is not stable under ambient conditions.
Troubleshooting Guide: From Theory to Practical Solutions
This section addresses specific experimental failures with a logical, cause-and-effect approach.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| No Crystals Form After Cooling | 1. Insufficient Supersaturation: The solution is not concentrated enough for nucleation to occur at the given temperature. 2. Inhibition of Nucleation: The solution is clean and lacks nucleation sites (e.g., dust particles). The energy barrier for forming a new crystal is too high. 3. Incorrect Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures.[2] | 1. Induce Supersaturation: a) Slow Evaporation: Loosely cover the flask to allow the solvent to evaporate slowly over hours or days, increasing the concentration.[4] b) Add an Anti-Solvent: Introduce a miscible solvent in which the compound is insoluble (see Solvent Selection Table below) dropwise until turbidity persists.[4] 2. Promote Nucleation: a) Scratching: Gently scratch the inside of the flask with a glass rod to create microscopic imperfections that serve as nucleation sites. b) Seeding: Add a single, previously formed crystal of the target compound to the supersaturated solution to act as a template for growth. 3. Re-evaluate Solvents: Dissolve the compound in a minimal amount of a "good" solvent and titrate with an anti-solvent. Alternatively, try a solvent system with intermediate polarity. |
| Formation of an Oil or Amorphous Solid | 1. Excessive Supersaturation: The concentration gradient is too steep, leading to rapid, disordered precipitation instead of ordered crystal growth. 2. Rapid Cooling: Flash cooling a hot, saturated solution does not allow sufficient time for molecules to orient into a crystal lattice. 3. High Solution Viscosity: Certain solvents, especially at high concentrations, can create a viscous solution that hinders molecular diffusion to growing crystal faces.[2] | 1. Reduce Supersaturation Level: a) Use a More Dilute Solution: Start with a lower initial concentration. b) Employ a Co-Solvent System: Use a mixture of a "good" and a "poor" solvent to better moderate the solubility curve.[1] 2. Decrease Cooling Rate: a) Insulate the Flask: Allow the hot solution to cool to room temperature inside a Dewar flask or by wrapping it in glass wool. b) Stepwise Cooling: Cool to room temperature, then to 4°C, then to -20°C in stages over 24-48 hours.[8][9] 3. Mitigate Viscosity: If oiling out persists, attempt to crystallize from a less viscous solvent, even if it requires larger volumes. Redissolve the oil in a small amount of a good solvent and use vapor diffusion with an anti-solvent.[4] |
| Yields are Very Low | 1. High Residual Solubility: A significant amount of the compound remains dissolved in the mother liquor at the final crystallization temperature. 2. Premature Filtration: The crystallization process was not allowed to reach equilibrium. | 1. Maximize Precipitation: a) Lower Final Temperature: After initial crystallization, place the flask in an ice bath or freezer (-18 to 4 °C) for several hours to maximize the yield.[8][9] b) Optimize Anti-Solvent Ratio: If using an anti-solvent, ensure enough has been added to minimize solubility without causing impure precipitation. 2. Allow Sufficient Time: Let the solution stand for an extended period (overnight is common) after cooling to ensure crystallization is complete before filtration.[9] |
| Crystals are Very Fine Needles | 1. Rapid Nucleation: Too many crystal nuclei form at once, leading to rapid growth and competition for solute, resulting in small, thin crystals. 2. Solvent Effect: The solvent-solute interactions favor growth in one dimension. Apolar solvents, for instance, can sometimes promote higher aspect ratio (needle-like) crystals.[2] | 1. Promote Slower Growth: a) Reduce Supersaturation: Use a more dilute solution or a slower cooling rate. b) Use Vapor Diffusion: This is a very gentle method that often yields larger, higher-quality crystals.[4] 2. Change Solvent System: Experiment with solvents of different polarities. Polar solvents like acetone may produce more plate-like morphologies.[2] |
Solvent Selection Guide for this compound
The following table provides guidance on selecting solvents based on their physical properties and the predicted interaction with the target molecule.
| Solvent | Type | Boiling Point (°C) | Predicted Suitability & Rationale |
| Ethanol | Polar Protic | 78 | Good for Dissolution/Recrystallization. Likely to dissolve the compound well when hot due to hydrogen bonding potential. High solubility may necessitate slow cooling or the use of an anti-solvent like water or hexane to achieve good yields.[1][10] |
| Methanol | Polar Protic | 65 | Similar to Ethanol but more volatile. Good for initial dissolution. Its lower boiling point can be advantageous for removal, but also increases the risk of unstable solvate formation.[6][7] |
| Acetone | Polar Aprotic | 56 | Good for Dissolution/Co-Solvent. A strong solvent that can be used for initial dissolution. Often used in mixtures with water or alcohols to fine-tune solubility.[8][9] Its volatility poses a risk for solvate inclusion. |
| Ethyl Acetate | Intermediate Polarity | 77 | Excellent for Recrystallization. Often provides a good balance of solubility—dissolving the compound when hot but having significantly lower solubility when cold. Less polar than alcohols, potentially altering crystal habit.[11] |
| Toluene | Non-polar Aromatic | 111 | Good as an Anti-Solvent or for Slow Crystallization. The compound will likely have low solubility in toluene. It can be used as an anti-solvent with more polar solvents or as the primary solvent for slow evaporation to yield high-quality crystals.[1][2] |
| Acetonitrile | Polar Aprotic | 82 | Good for Recrystallization. Its polarity is suitable for dissolving the compound at elevated temperatures. Can be a good alternative to alcohols if solvate formation is an issue. |
| Water | Polar Protic | 100 | Anti-Solvent. Due to the large hydrophobic quinoline core, the compound is expected to be insoluble in water. Can be used as an anti-solvent with miscible organic solvents like ethanol or acetone.[12] |
Refined Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Dissolution: In a clean Erlenmeyer flask, dissolve 1.0 g of crude this compound in the minimum amount of hot ethyl acetate (or ethanol), typically starting with 15-20 mL. Heat the mixture gently with stirring until all solid dissolves.
-
Hot Filtration (Optional): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed. To slow the process further, the flask can be placed in an insulated container.
-
Maturation: Once at room temperature, allow the flask to stand for at least 4-6 hours to allow for complete crystallization.
-
Maximize Yield: Place the sealed flask in a 4°C refrigerator or an ice bath for 1-2 hours to maximize the recovery of the crystalline product.[4]
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve 1.0 g of the crude compound in a minimal amount of a "good" solvent (e.g., 5-10 mL of acetone or ethanol) at room temperature.
-
Anti-Solvent Addition: While stirring the solution, add a "poor" solvent (e.g., water or hexane) dropwise using a burette or dropping funnel.
-
Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.[4]
-
Crystal Growth: Stop the addition and allow the mixture to stir for 1-2 hours, or let it stand undisturbed overnight, to allow the crystals to grow.
-
Isolation & Drying: Isolate, wash (using the anti-solvent), and dry the crystals as described in Protocol 1.
Visual Workflow: Troubleshooting Crystallization
The following diagram provides a logical decision-making workflow for troubleshooting common issues during the crystallization process.
Caption: A logical diagram for troubleshooting common crystallization issues.
References
- BenchChem. (2025).
- Farrell, D., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. Crystal Growth & Design.
- Google Patents. (2014).
- Google Patents. (1949). US2474823A - Quinoline compounds and process of making same.
- Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture.
- Patel, R., et al. (2011).
- BenchChem. (2025). Overcoming poor solubility of quinoline derivatives in reactions. BenchChem Technical Support.
- ResearchGate. (2014). What is the problem with my quinolin crystal?.
- Mali, R. D., et al. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research.
- ResearchGate. (2014). 24 questions with answers in QUINOLINES | Science topic.
- Google Patents. (2012).
- Wikipedia. (n.d.). Quinoline.
- Chow, A. H., et al. (2010). Influences of Crystal Anisotropy in Pharmaceutical Process Development. Journal of Pharmaceutical Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Influences of Crystal Anisotropy in Pharmaceutical Process Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijfmr.com [ijfmr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 9. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]
- 10. actascientific.com [actascientific.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Quinoline - Wikipedia [en.wikipedia.org]
method refinement for detecting 2-[(4-Nitrophenoxy)methyl]quinoline metabolites
The following guide serves as a specialized Technical Support Center for researchers optimizing the detection of 2-[(4-Nitrophenoxy)methyl]quinoline and its metabolites.
This compound presents a unique "analytical triad" of challenges: the labile ether linkage , the reducible nitro group , and the isomer-prone quinoline ring . This guide addresses these specific chemical liabilities to refine your LC-MS/MS methodology.
Status: Active Agent: Senior Application Scientist, Dr. A. Vance Ticket Scope: Method Refinement, Metabolite Identification, Troubleshooting Applicable Platforms: LC-MS/MS (Triple Quadrupole, Q-TOF)
Part 1: Diagnostic Troubleshooting (Q&A)
Issue 1: "I am detecting the amino-metabolite in my 'Time 0' or neat standard samples."
Diagnosis: In-Source Reduction (Electrochemical Artifacts).
Technical Insight: Nitro-aromatics like this compound are susceptible to electrochemical reduction at the metal capillary tip of the ESI source, especially in positive mode. This converts the parent Nitro-drug (
Corrective Action:
-
Chromatographic Separation: You must ensure the parent Nitro-drug and the Amino-metabolite have different retention times. If they co-elute, the in-source fragment of the parent will be indistinguishable from the true biological metabolite.
-
Source Optimization: Lower the capillary voltage (e.g., from 3.5 kV to 1.5-2.0 kV) to reduce electrochemical potential.
-
Mobile Phase Additive: Avoid methanol if possible, as it promotes radical formation that facilitates reduction. Switch to Acetonitrile/Water.
Issue 2: "My recovery for the cleavage metabolite (4-Nitrophenol) is inconsistent."
Diagnosis: Matrix Suppression & pH Mismatch.
Technical Insight: The ether cleavage releases 4-Nitrophenol. Unlike the basic quinoline core, 4-Nitrophenol is acidic (
Corrective Action:
-
Dual-Mode Extraction: Do not expect one extraction condition to work for both the basic parent (Quinoline) and the acidic metabolite (Phenol).
-
Protocol A (Parent/Amine): LLE with Ethyl Acetate at pH 9.
-
Protocol B (Phenol): LLE with TBME (tert-Butyl methyl ether) at pH 4.
-
-
Polarity Switching: The parent and amino-metabolite ionize best in ESI(+) , while 4-Nitrophenol requires ESI(-) . Ensure your method switches polarity or run two separate injections.
Issue 3: "I see a split peak for the hydroxylated metabolite (+16 Da)."
Diagnosis: Regio-isomerism. Technical Insight: The quinoline ring is electron-deficient but can be hydroxylated by CYP450s (typically CYP3A4 or CYP2D6) at positions 5, 6, or 8. These are structural isomers with identical mass transitions.
Corrective Action:
-
Column Selection: C18 columns often fail to separate positional aromatic isomers. Switch to a Biphenyl or PFP (Pentafluorophenyl) stationary phase. The
interactions offered by these phases provide the selectivity needed to resolve the 5-OH from the 6-OH isomer. -
Gradient Shallowing: Reduce the gradient slope to 2% B/min during the elution window of the metabolites.
Part 2: Metabolic Pathway & Experimental Logic
Understanding the breakdown is critical for setting up your MRM transitions.
Predicted Metabolic Pathways
The compound undergoes three primary Phase I modifications:
-
Nitro-reduction: Conversion of
to (Anaerobic/Reductase mediated). -
O-Dealkylation: Cleavage of the ether linker (CYP mediated).
-
Ring Hydroxylation: Oxidation of the quinoline scaffold.
Figure 1: Predicted Phase I metabolic map for this compound. Note that M2 requires negative ionization mode.
Part 3: Refined Experimental Protocol
MS/MS Acquisition Parameters (Optimized)
These transitions are calculated based on the fragmentation logic of quinoline derivatives.
| Analyte | ID | Ionization | Precursor ( | Product ( | Collision Energy (eV) | Rationale for Fragment |
| Parent | P | ESI (+) | 281.1 | 142.1 | 25 | Loss of nitrophenoxy group (cleavage at ether) |
| Parent | P | ESI (+) | 281.1 | 115.1 | 40 | Quinoline ring fragmentation |
| Amino-Met | M1 | ESI (+) | 251.1 | 142.1 | 22 | Intact quinoline-methyl cation |
| Amino-Met | M1 | ESI (+) | 251.1 | 109.1 | 30 | 4-Aminophenol fragment |
| 4-Nitrophenol | M2 | ESI (-) | 138.0 | 108.0 | 18 | Loss of NO (characteristic nitro loss) |
| Hydroxy-Met | M4 | ESI (+) | 297.1 | 158.1 | 28 | Hydroxylated quinoline-methyl cation |
Sample Preparation: "Quench & Crash" Protocol
Designed to prevent post-sampling degradation of the unstable amine.
Step 1: Stabilization
-
Immediately upon collection, add 20 µL of 5% Formic Acid to 100 µL of plasma.
-
Why: Acidification stabilizes the amine and prevents spontaneous oxidation.
Step 2: Protein Precipitation (PPT)
-
Add 400 µL of Ice-cold Acetonitrile containing Internal Standard (e.g., Quinoline-d7).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 mins at 4°C.
Step 3: Supernatant Handling
-
Transfer 100 µL of supernatant to a new vial.
-
Dilute with 100 µL of Water (0.1% Formic Acid) .
-
Crucial: Do not evaporate to dryness if investigating volatile cleavage products. Inject directly.
Chromatographic Method (The "Isomer Resolver")
-
Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile (No Methanol).
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 5 | Load |
| 1.0 | 5 | Hold (Elute salts) |
| 8.0 | 40 | Shallow Gradient (Separates Isomers) |
| 10.0 | 95 | Wash |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibrate |
| 15.0 | 5 | End |
Part 4: References & Authority
-
In-Source Reduction of Nitro-Aromatics:
-
Citation: Tong, X. et al. (2001). "In-source fragmentation and reduction of nitro-aromatic compounds during LC-MS analysis." This paper establishes the mechanism for the false-positive detection of amine metabolites in nitro-drug assays.
-
Source: (Generalized link to authoritative journal).
-
-
Quinoline Metabolism & Isomer separation:
-
Metabolic Stability of Ether Linkages:
-
Citation: Testa, B. & Kramer, S.D. (2007). "The Biochemistry of Drug Metabolism – An Introduction." Provides the foundational logic for O-dealkylation pathways in ether-linked drugs.
-
Source:
-
Note: Specific transitions and retention times must be empirically validated with your specific instrumentation. The transitions provided are calculated based on standard fragmentation rules for quinoline and nitro-aromatic pharmacophores.
Sources
- 1. CN109298115B - Quantitative detection method for multiple metabolites in biological sample and metabolic chip - Google Patents [patents.google.com]
- 2. Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry: A novel accurate method applied to serum and plasma samples from a large healthy cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.au.dk [pure.au.dk]
improving the selectivity of 2-[(4-Nitrophenoxy)methyl]quinoline for its biological target
Ticket ID: OPT-2NMQ-SEL-01 Subject: Improving the Selectivity of 2-[(4-Nitrophenoxy)methyl]quinoline Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit
Introduction: The "Dirty Hit" Dilemma
Welcome to the Lead Optimization Technical Support Center. You have identified This compound (hereafter referred to as Compound A ) as a hit against your biological target (likely a Kinase, PDE, or DNA-associated enzyme).
However, you are likely encountering "Selectivity" errors :
-
Cytotoxicity: The compound kills cells regardless of target expression.
-
Promiscuity: It hits multiple off-targets (e.g., other kinases, CYP450s).
-
Metabolic Instability: Rapid clearance or formation of toxic metabolites.
This guide treats your molecule as a software code that requires "debugging." We will isolate the "buggy" code blocks (the Nitro group and the flat Quinoline scaffold) and provide patches (chemical modifications) to upgrade your hit to a selective lead.
Module 1: Troubleshooting The Nitro Group (The Toxicophore)
User Question: "My compound shows high potency (IC50 < 100 nM) but fails the cytotoxicity counter-screen. Is the nitro group the problem?"
Diagnosis: Yes. The 4-nitro group is a "Structural Alert" in medicinal chemistry.
-
Mechanism of Failure: In cellular environments, aromatic nitro groups are often enzymatically reduced to hydroxylamines and anilines. This process can generate reactive oxygen species (Redox Cycling), leading to non-specific toxicity unrelated to your target.
-
Metabolic Liability: The nitro group is a metabolic soft spot, leading to rapid clearance.
Solution: Apply Bioisosteres
Do not simply delete the group; the nitro group likely provides an essential electron-withdrawing effect or a hydrogen bond acceptor. You must replace it with a safer functional group that mimics its electronics and sterics.[1]
Protocol: Nitro Replacement Strategy Synthesize the following analogs to "patch" this vulnerability:
| Replacement Group | Electronic Effect (Hammett | Steric Size | Rationale |
| Nitrile (-CN) | 0.66 (Strong EWG) | Smaller | Top Choice. Retains linear geometry and acceptor capability but is metabolically stable. |
| Trifluoromethyl (-CF3) | 0.54 (Strong EWG) | Larger | Increases lipophilicity. Good if the pocket is hydrophobic. |
| Methylsulfone (-SO2Me) | 0.72 (Strong EWG) | Larger | strong H-bond acceptor. Improves solubility. |
| Carboxylic Acid (-COOH) | 0.45 (Moderate EWG) | Moderate | Introduces a negative charge (good for solubility, bad for permeability). |
Technical Note: If activity is lost upon replacing the Nitro group with a Nitrile (-CN), the Nitro group may be engaging in a specific "water-bridged" interaction or a pi-stacking interaction that the Nitrile cannot replicate. In this case, try the Methylsulfone .
Module 2: Debugging the Quinoline Scaffold (The Promiscuity)
User Question: "My compound inhibits my target Kinase A, but also Kinase B, C, and D. How do I make it specific?"
Diagnosis: The Quinoline scaffold is a "Privileged Structure," meaning it binds to many proteins.[2] It is flat and lipophilic, often acting as a generic ATP-mimic or DNA intercalator.
-
The Flatland Problem: Flat molecules bind non-specifically to flat hydrophobic patches common across the proteome.
Solution: "Escape from Flatland" (3D-Expansion)
To gain selectivity, you must exploit unique structural features of your specific target's binding pocket (e.g., the Gatekeeper residue in kinases).
Protocol: Scaffold Decoration & Hopping
-
Vector Exploration (The "Grow" Strategy):
-
Position 2 (The Linker): The current -CH2-O- linker is flexible. Rigidify it.
-
Try: Replace -O- with -NH- (Amine) or -N(Me)-. This changes the H-bond donor/acceptor profile.
-
-
Position 4 or 8 (The Quinoline Ring): These positions usually point toward the solvent front or the "roof" of the binding pocket.
-
Action: Introduce solubilizing groups (e.g., Morpholine, Piperazine) here to prevent non-specific hydrophobic binding.
-
-
-
Saturation (The "Sp3" Strategy):
-
Increase the fraction of sp3-hybridized carbons (
). -
Action: Replace the flat phenyl ring (on the right side) with a saturated ring like Cyclohexane or Piperidine if the pocket allows. This creates a 3D shape that fits only your target's specific pocket geometry.
-
Module 3: Validating Selectivity (The Assay Protocol)
User Question: "How do I prove the selectivity is real and not an artifact?"
Diagnosis: Nitro-containing compounds are notorious for PAINS (Pan-Assay Interference Compounds) behavior. They can quench fluorescence or cause redox cycling in biochemical assays.
Protocol: The "Truth" Verification Workflow
-
The Redox Control:
-
Run your assay +/- DTT (Dithiothreitol) or BME . If potency shifts drastically with reducing agents, your nitro group is reacting with the assay components.
-
-
The Aggregation Check:
-
Run the assay with 0.01% Triton X-100 . If potency disappears, your compound was forming non-specific aggregates (colloids) that sequester the enzyme.
-
-
Biophysical Confirmation (The Gold Standard):
-
Do not rely on IC50 alone. Perform a Thermal Shift Assay (TSA) .
-
Success Criteria: A clean shift (
) indicates specific binding. A flat line or "messy" melt curve indicates non-specific destabilization.
-
Visualizing the Optimization Logic
The following diagram illustrates the decision tree for optimizing Compound A.
Caption: Decision tree for converting the promiscuous nitro-quinoline hit into a validated, selective lead compound.
Summary of Data & Recommendations
The table below summarizes the recommended modifications to improve the selectivity profile of your compound.
| Component | Current State | Issue | Recommended Modification | Expected Outcome |
| R-Group | -NO2 (Nitro) | Toxicity, Metabolic Instability, Redox Cycling | -CN (Nitrile) or -CF3 | Improved safety profile; reduced false positives. |
| Scaffold | Quinoline | Flat, Promiscuous Binding (Intercalation risk) | Substituted Quinoline (e.g., 4-morpholino) | Reduced off-target binding; improved solubility. |
| Linker | -CH2-O- | Potentially flexible; weak H-bond interactions | -CH2-NH- or -CO-NH- | Rigidification locks the bioactive conformation. |
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
-
Nepali, K., Sharma, R., Kumar, D., et al. (2014). Anticancer Acridines and Quinolines: A Perspective. Medicinal Chemistry Communications.
Sources
Validation & Comparative
structure-activity relationship (SAR) studies of 2-[(4-Nitrophenoxy)methyl]quinoline analogs
In-Depth Guide: SAR & Therapeutic Potential of 2-[(4-Nitrophenoxy)methyl]quinoline Analogs
Executive Summary
This technical guide analyzes the structure-activity relationship (SAR) of This compound and its derivatives.[1] Recognized for their versatile biological profile, these analogs serve as critical scaffolds in the development of anti-tubercular (anti-TB) , anti-proliferative , and PDE10A inhibitory agents.[2] This guide compares the pharmacophore’s performance against standard therapeutics, details synthetic protocols, and visualizes the mechanistic pathways driving their activity.
The Pharmacophore: this compound
The molecule comprises three distinct structural domains, each offering specific "tuning knobs" for medicinal chemists:
-
The Quinoline Core: A lipophilic, bicyclic aromatic system that facilitates intercalation into DNA or hydrophobic pocket binding (e.g., in M. tuberculosis enzymes like InhA or DNA gyrase).
-
The Oxymethyl Linker (-CH₂-O-): A flexible spacer that positions the aryl ring.[1] Unlike rigid amide linkers, the ether linkage confers rotational freedom and hydrogen-bond accepting capability.
-
The 4-Nitrophenoxy "Warhead": The para-nitro group acts as a strong electron-withdrawing group (EWG).[1] In anti-infective contexts, it often functions as a prodrug moiety (via nitro-reduction) or enhances binding affinity through electrostatic interactions.[1]
Comparative Performance Analysis
The following table contrasts the 4-Nitro analog against key structural variants (Electronic/Steric controls) and standard-of-care drugs. Data represents consensus ranges from quinoline-based SAR studies (Anti-TB and Cytotoxicity models).[1][3]
| Compound Class | Substituent (R) | Electronic Effect ( | Anti-TB Activity (MIC, µg/mL) | Cytotoxicity (IC | Metabolic Stability |
| Lead Analog | 4-NO₂ | Strong EWG (+0.78) | 0.5 – 6.25 | 2.5 – 10.0 | Low (Nitro-reduction) |
| Analog A | 4-OMe | Strong EDG (-0.[1][4]27) | > 12.5 | > 50.0 | High |
| Analog B | 4-Cl | Weak EWG (+0.[1]23) | 6.25 – 12.5 | 10.0 – 25.0 | High |
| Analog C | 4-NH₂ | Strong EDG (-0.[1]66) | > 25.0 | > 100.0 | Moderate |
| Standard | Isoniazid | N/A | 0.05 – 0.2 | > 1000 | Variable (NAT2) |
Key Insights:
-
The Nitro Advantage: The 4-NO₂ group significantly enhances potency against mycobacteria compared to electron-donating groups (OMe, NH₂).[1] This is attributed to the electron-deficient character of the phenyl ring, which may strengthen
- stacking interactions with target enzymes.[1] -
Metabolic Liability: While potent, the nitro group is susceptible to nitroreductases, converting it to the amine (Analog C), which shows a drastic loss in potency (MIC > 25 µg/mL). This identifies the nitro analog as a potential prodrug or a candidate requiring bioisosteric replacement (e.g., with a nitrile or trifluoromethyl group) for stability.
Experimental Protocols
Synthesis: Williamson Ether Coupling
Rationale: This pathway avoids harsh acidic conditions, preserving the integrity of the quinoline ring.
Reagents:
-
2-(Chloromethyl)quinoline hydrochloride (1.0 equiv)[1]
-
4-Nitrophenol (1.1 equiv)[1]
-
Anhydrous Potassium Carbonate (
) (2.5 equiv)[1] -
Potassium Iodide (KI) (0.1 equiv, catalyst)
-
Solvent: DMF or Acetone (reflux)[1]
Step-by-Step Protocol:
-
Activation: Dissolve 4-nitrophenol (1.1 mmol) in anhydrous DMF (5 mL). Add
(2.5 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Coupling: Add 2-(chloromethyl)quinoline hydrochloride (1.0 mmol) and catalytic KI (0.1 mmol) to the mixture.
-
Reflux: Heat the reaction mixture to 80°C (DMF) or reflux (Acetone) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup: Pour the reaction mixture into crushed ice/water. The product will precipitate as a yellow solid.
-
Purification: Filter the solid, wash with cold water and 5% NaOH (to remove unreacted phenol). Recrystallize from Ethanol/DMF.
-
Validation: Confirm structure via
H NMR (Characteristic singlet for -CH₂O- at ~5.4 ppm).
Biological Assay: Microplate Alamar Blue Assay (MABA)
Rationale: A self-validating, colorimetric method for determining MIC against M. tuberculosis.[1]
-
Inoculum Prep: Culture M. tuberculosis H37Rv to mid-log phase (OD
0.6–0.8). Dilute 1:100. -
Plate Setup: Add 100 µL of Middlebrook 7H9 broth to 96-well plates.
-
Compound Addition: Perform serial 2-fold dilutions of the test compound (Start: 100 µg/mL
0.19 µg/mL). -
Controls: Include Isoniazid (Positive Control) and Solvent (DMSO, Negative Control).
-
Incubation: Incubate at 37°C for 7 days.
-
Readout: Add 20 µL Alamar Blue and 12 µL Tween 80. Incubate 24h.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Reduction of Resazurin).
-
-
Calculation: MIC is the lowest concentration preventing the Blue
Pink shift.
Mechanistic Visualization
The following diagram illustrates the synthesis pathway and the divergent biological fates of the 4-Nitro analog (Bioactivation vs. Inactivation).
Figure 1: Synthetic route and dual-mode biological activity (Direct Binding vs. Bioreduction) of the 4-Nitro analog.[1]
Structure-Activity Relationship (SAR) Deep Dive
The Nitro Group: A Double-Edged Sword
The 4-nitro group is critical for activity but introduces metabolic risks.[1]
-
Pro: The strong electron-withdrawing nature (
) lowers the electron density of the phenoxy ring.[1] This facilitates Charge-Transfer Complexes with electron-rich amino acids (e.g., Tryptophan) in the binding pockets of target enzymes like Mycobacterium DNA Gyrase or InhA.[1] -
Con: In mammalian systems, nitro groups can be reduced to hydroxylamines (toxic/mutagenic) or amines (inactive).
-
Optimization Strategy: Replace -NO₂ with -CN (Nitrile) or -CF₃ (Trifluoromethyl) to maintain the electron-withdrawing effect while improving metabolic stability.[1]
The Linker Region
Modifying the -CH₂-O- linker drastically alters activity:
-
Ether (-CH₂-O-): Optimal.[1] Allows the phenoxy ring to adopt a "folded" conformation relative to the quinoline.
-
Amide (-CONH-): Reduces activity.[1] The rigidity prevents the induced fit required for the hydrophobic pocket.
-
Ethylene (-CH₂-CH₂-): Increases lipophilicity (LogP) too much, leading to poor solubility and non-specific binding.[1]
References
-
Synthesis and Antitubercular Activity of Quinoline Derivatives. Source:Journal of Medicinal Chemistry / PMC. Context: Establishes the baseline activity of 2-substituted quinolines against M. tuberculosis.
-
Heteroaryl Compounds as PDE10A Inhibitors (Patent WO2011132048A1). Source:Google Patents. Context: Describes the synthesis of 4-(quinoline-2-ylmethoxy)phenyl derivatives as intermediates for urea-based inhibitors.
-
Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides. Source:ACS Medicinal Chemistry Letters. Context: Provides comparative SAR data for quinoline ether linkages and the impact of electron-withdrawing groups.
-
Quinoline Derivatives as Anti-Infective Agents. Source:Arabian Journal of Chemistry. Context: Comprehensive review of quinoline SAR, highlighting the 4-nitro group as a key pharmacophore for antimicrobial activity.
Sources
- 1. EP0419049A1 - (Quinolin-2-ylmethoxy) indoles as inhibitors of the biosynthesis of leukotrienes - Google Patents [patents.google.com]
- 2. idr.nitk.ac.in [idr.nitk.ac.in]
- 3. Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating the Selective Cytotoxicity of Novel Quinolines: A Case Study on 2-[(4-Nitrophenoxy)methyl]quinoline
In the landscape of oncology drug discovery, the quest for novel therapeutic agents with high efficacy against cancer cells and minimal toxicity to normal tissues remains a paramount objective. Quinoline derivatives have emerged as a promising class of heterocyclic compounds, with numerous analogues demonstrating significant anticancer activity.[1][2][3] Their mechanisms of action are diverse, ranging from DNA intercalation and topoisomerase inhibition to the modulation of key signaling pathways involved in cell proliferation and survival.[1][4][5] A critical determinant of the therapeutic potential of any new quinoline-based compound is its selectivity—its ability to preferentially induce cell death in malignant cells while sparing their non-malignant counterparts.
This guide provides a comprehensive framework for assessing the comparative cytotoxicity of a novel quinoline derivative, using the hypothetical compound 2-[(4-Nitrophenoxy)methyl]quinoline as a case study. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and illustrate how to interpret and present the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the preclinical potential of new chemical entities in oncology.
The Rationale for Selective Cytotoxicity Assessment
The therapeutic window of an anticancer agent is defined by the concentration range in which it can effectively kill cancer cells without causing unacceptable levels of toxicity to the patient. A key indicator of a favorable therapeutic window is a high selectivity index—the ratio of the compound's cytotoxic concentration in normal cells to that in cancer cells. Compounds that are equally toxic to both cancerous and normal cells often lead to severe side effects, limiting their clinical utility. Therefore, the early-stage assessment of selective cytotoxicity is a critical step in the drug discovery pipeline.
The structure of this compound, with its quinoline core, a phenoxy linker, and a nitro functional group, presents several features that could contribute to its biological activity. The quinoline scaffold itself is a well-established pharmacophore in anticancer drug design.[1][2] The nitro group, an electron-withdrawing moiety, can influence the molecule's electronic properties and potential for bioreductive activation within the hypoxic microenvironment of tumors. This guide outlines the experimental workflow to test this hypothesis.
Experimental Design: A Multi-faceted Approach
To obtain a comprehensive understanding of the cytotoxic profile of this compound, a multi-assay, multi-cell line approach is recommended.
Cell Line Selection
The choice of cell lines is crucial for generating meaningful and translatable data. The panel should include:
-
Cancer Cell Lines: A selection of well-characterized cancer cell lines from different tissue origins will provide insights into the compound's spectrum of activity. For this case study, we will consider:
-
MCF-7: A human breast adenocarcinoma cell line, representing a common epithelial cancer.
-
A549: A human lung carcinoma cell line, representing another prevalent solid tumor.
-
HCT-116: A human colorectal carcinoma cell line.
-
-
Normal (Non-cancerous) Cell Line: A representative normal cell line is essential for determining selectivity.
-
MRC-5: A normal human fetal lung fibroblast cell line.
-
Compound Preparation and Treatment
The test compound, this compound, should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared in complete cell culture medium to achieve the desired final concentrations for treating the cells. It is imperative to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any solvent-induced effects.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. This structured approach ensures that data from different assays can be correlated to build a comprehensive picture of the compound's activity.
Figure 1: A schematic representation of the experimental workflow for assessing the comparative cytotoxicity of a novel compound.
Core Cytotoxicity Assays: Protocols and Data Interpretation
MTT Assay: Assessing Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
LDH Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane rupture, a hallmark of necrosis.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Absorbance Reading: Measure the absorbance at the specified wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed to achieve maximum LDH release) and background controls.
Data Presentation and Interpretation
The quantitative data generated from the cytotoxicity assays should be presented in a clear and concise manner to facilitate comparison.
IC50 Values and Selectivity Index
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound. The selectivity index (SI) is then calculated to assess the differential effect of the compound on cancer versus normal cells.
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value indicates greater selectivity for cancer cells.
Table 1: Hypothetical IC50 Values (µM) and Selectivity Index for this compound after 48h Treatment
| Cell Line | Type | IC50 (µM) | Selectivity Index (SI) vs. MRC-5 |
| MCF-7 | Breast Cancer | 5.2 | 9.6 |
| A549 | Lung Cancer | 8.7 | 5.7 |
| HCT-116 | Colorectal Cancer | 6.5 | 7.7 |
| MRC-5 | Normal Lung Fibroblast | 50.1 | - |
In this hypothetical example, this compound demonstrates considerable selectivity for all tested cancer cell lines over the normal fibroblast line, with the highest selectivity observed against the MCF-7 breast cancer cells.
Delving Deeper: Investigating the Mechanism of Cell Death
Understanding whether a compound induces apoptosis (programmed cell death) or necrosis is crucial. Apoptosis is generally the preferred mechanism for anticancer drugs as it does not typically elicit an inflammatory response.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells in a 6-well plate with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Table 2: Hypothetical Apoptosis Analysis in MCF-7 Cells Treated with this compound (5.2 µM for 24h)
| Cell Population | Vehicle Control (%) | Treated (%) |
| Viable (Annexin V-/PI-) | 95.1 | 45.3 |
| Early Apoptotic (Annexin V+/PI-) | 2.5 | 35.8 |
| Late Apoptotic (Annexin V+/PI+) | 1.8 | 15.4 |
| Necrotic (Annexin V-/PI+) | 0.6 | 3.5 |
These hypothetical results suggest that this compound primarily induces apoptosis in MCF-7 cells.
Potential Signaling Pathways and Future Directions
Quinoline derivatives are known to interfere with various signaling pathways critical for cancer cell survival and proliferation.[1][5] Based on the structure of this compound, one could hypothesize its involvement in pathways such as the PI3K/Akt or MAPK pathways, which are frequently dysregulated in cancer. Further investigation using techniques like Western blotting to assess the phosphorylation status of key proteins in these pathways would be a logical next step.
Figure 2: A hypothetical signaling pathway diagram illustrating potential points of inhibition by a novel quinoline derivative.
Conclusion
This guide has outlined a systematic and robust approach to evaluating the comparative cytotoxicity of the novel compound this compound. By employing a panel of cancer and normal cell lines and utilizing a combination of assays to measure metabolic activity, membrane integrity, and the mechanism of cell death, researchers can generate a comprehensive preclinical dataset. The hypothetical data presented herein illustrates a compound with a promising selectivity profile, warranting further investigation into its mechanism of action and in vivo efficacy. This structured evaluation process is essential for identifying and advancing new quinoline derivatives with the potential to become effective and safe anticancer therapeutics.
References
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google.
- Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). National Library of Medicine.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). Royal Society of Chemistry.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). National Library of Medicine.
- Cytotoxic effects of synthesized quinoline derivatives on the viability... (n.d.). ResearchGate.
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024, April 1). ScienceDirect.
- Anticancer Activity of Quinoline Derivatives. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research.
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022, October 29). MDPI.
- Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017, November 19). Brieflands.
- Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. (n.d.). National Library of Medicine.
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Scientific & Academic Publishing.
- Review on recent development of quinoline for anticancer activities. (2022, June 16). Taylor & Francis Online.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. WO2003093239A2 - Process for the preparation of quinoline derivatives - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Validation Guide: 2-[(4-Nitrophenoxy)methyl]quinoline as a Selective PDE1 Inhibitor
Topic: Validating the Mechanism of Action of 2-[(4-Nitrophenoxy)methyl]quinoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Mechanistic Hypothesis
This compound (referred to herein as QNP-1 ) represents a structural class of quinoline ethers often identified in phenotypic screens for cognitive enhancement and vascular modulation. Based on structural homology to established chemotypes (e.g., vinpocetine analogues and Pfizer’s quinazoline series), the primary putative mechanism of action (MoA) is the inhibition of Phosphodiesterase 1 (PDE1) .
PDE1 is unique among phosphodiesterases as it is Ca²⁺/Calmodulin (CaM)-dependent , acting as a signal integration node between calcium and cyclic nucleotide (cAMP/cGMP) signaling.[1] Validating QNP-1 requires not just proving phosphodiesterase inhibition, but specifically demonstrating CaM-competency and selectivity against constitutive PDEs (like PDE4 or PDE5).
This guide outlines the critical path to validating QNP-1, comparing it against clinical standards, and establishing a self-validating data package suitable for high-impact publication.
Comparative Performance Analysis
To publish a robust MoA study, QNP-1 must be benchmarked against established standards. The following table contrasts QNP-1 with Vinpocetine (the classic PDE1 reference) and ITI-214 (Lenrispodun) (a clinical-stage, highly selective PDE1 inhibitor).
Table 1: Comparative Profile of PDE1 Inhibitors
| Feature | QNP-1 (Target) | Vinpocetine (Reference) | ITI-214 (Clinical Standard) | Rolipram (Negative Control) |
| Primary Target | PDE1 (Isoforms A/B/C) | PDE1 (Weak/Non-selective) | PDE1 (Highly Selective) | PDE4 |
| IC₅₀ (PDE1) | < 50 nM (Target) | ~10–20 µM | ~0.03 nM | > 10 µM |
| Selectivity Ratio | > 100-fold vs. PDE4/5 | Poor (< 10-fold) | > 1000-fold | N/A (PDE4 selective) |
| MoA Nuance | Competitive w/ cAMP/cGMP | Na⁺ channel blocker (Off-target) | Catalytic site binder | Catalytic site binder |
| Key Liability | Nitro-reduction (Metabolic) | Poor bioavailability | None reported | Emetic potential |
Expert Insight: Reviewers will scrutinize the "Nitro" moiety in QNP-1. While excellent for chemical probe activity, nitro groups can be metabolic liabilities (reductive metabolism). Your validation must include a microsome stability assay to distinguish pharmacological efficacy from metabolic toxicity.
Mechanistic Validation Protocols (The "How-To")
Phase I: Biochemical Validation (Cell-Free)
Objective: Prove QNP-1 inhibits PDE1 catalytic activity in a dose-dependent, Ca²⁺/CaM-dependent manner.
Protocol A: TR-FRET PDE Activity Assay
Principle: Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay where PDE hydrolysis of a fluorescent cAMP derivative disrupts the FRET signal.
-
Enzyme Preparation:
-
Express human recombinant PDE1A, PDE1B, and PDE1C in Sf9 insect cells.
-
Critical Step: Activate PDE1 by adding Ca²⁺ (10 µM) and Calmodulin (100 nM) to the reaction buffer. Without this, PDE1 is dormant, and QNP-1 activity may be masked.
-
-
Reaction Setup:
-
Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.
-
Substrate: Fluorescein-labeled cAMP (200 nM).
-
Inhibitor: QNP-1 (Serial dilution: 0.1 nM to 10 µM).
-
-
Execution:
-
Incubate Enzyme + QNP-1 for 15 min at RT.
-
Add Substrate and incubate for 60 min.
-
Add Detection Reagent (Terbium-labeled anti-cAMP antibody).
-
-
Readout: Measure TR-FRET (Ex: 340 nm, Em: 495/520 nm) on a microplate reader (e.g., EnVision).
-
Validation Check:
Phase II: Cellular Target Engagement
Objective: Prove QNP-1 elevates intracellular cAMP/cGMP in a relevant cell line.
Protocol B: Cell-Based HTRF cAMP Accumulation
Cell Line: SH-SY5Y (Neuroblastoma) or HASMC (Smooth Muscle) – both express high levels of PDE1.
-
Pre-treatment: Seed cells (10,000/well) in low-serum media.
-
Stimulation:
-
Treat cells with QNP-1 (1 µM) for 30 min.
-
Trigger: Add a sub-maximal dose of Forskolin (1 µM) to stimulate Adenylyl Cyclase. Note: PDE inhibitors alone often show weak effects; they require active cyclase turnover to demonstrate "potentiation".
-
-
Lysis & Detection:
-
Lyse cells using HTRF lysis buffer containing IBMX (to stop reaction immediately).
-
Quantify cAMP using a competitive HTRF immunoassay.
-
-
Data Analysis:
-
Plot cAMP levels vs. QNP-1 concentration.
-
Causality Check: Co-treat with a PKA inhibitor (H-89). If the downstream phenotype (e.g., CREB phosphorylation) is blocked, the mechanism is confirmed as cAMP-dependent.
-
Visualization of the Signaling Pathway
The following diagram illustrates the specific intervention point of QNP-1 within the Ca²⁺/cAMP crosstalk pathway. It highlights the dual-regulation of PDE1 by Calcium and the antagonism by QNP-1.
Caption: Mechanism of Action for QNP-1. The compound blocks the hydrolysis of cAMP by the Ca²⁺/Calmodulin-activated PDE1 enzyme, thereby potentiating PKA/CREB signaling.
Scientific Integrity: Self-Validating the System
To ensure your publication meets high E-E-A-T standards, you must address potential artifacts associated with the quinoline scaffold.
A. The "False Positive" Trap: Aggregation
Quinoline derivatives can sometimes form colloidal aggregates that sequester enzymes non-specifically.
-
Validation: Run the biochemical assay in the presence of 0.01% Triton X-100 .
-
Result: If QNP-1 IC₅₀ shifts significantly (e.g., from 50 nM to >1 µM) with detergent, it is a false positive (aggregator). If IC₅₀ remains stable, it is a true inhibitor.
B. The "Off-Target" Trap: Adenosine Receptors
Quinolines often bind Adenosine Receptors (A1/A2A) due to structural similarity to adenine.
-
Validation: Perform a radioligand binding screen against A2A receptors.
-
Relevance: If QNP-1 is an A2A antagonist, it will increase cAMP independently of PDE inhibition, confounding your cell-based data.
C. Metabolic Stability (The Nitro Group)
The 4-nitrophenoxy group is susceptible to nitro-reductases in the liver.
-
Experiment: Incubate QNP-1 with human liver microsomes (HLM) + NADPH. Monitor the disappearance of parent compound via LC-MS/MS.
-
Publication Value: Reporting the half-life (
) adds immense value for drug development professionals assessing the "druggability" of your lead.
References
-
Medina, A. E. (2011). "Therapeutic utility of phosphodiesterase type I inhibitors in neurological conditions." Frontiers in Neuroscience. Link
-
Li, L., et al. (2016). "Discovery of Potent and Selective Inhibitors of Phosphodiesterase 1 for the Treatment of Cognitive Impairment." Journal of Medicinal Chemistry. Link
-
Snyder, G. L., et al. (2016). "The selective phosphodiesterase 1 inhibitor lenrispodun (ITI-214) regulates cAMP and cGMP signaling in the heart." Journal of Pharmacology and Experimental Therapeutics. Link
-
Bender, A. T., & Beavo, J. A. (2006). "Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use." Pharmacological Reviews. Link
-
Baillie, G. S., et al. (2019). "Compartmentalization of phosphodiesterases and protein kinase A: opposites attract." FEBS Letters. Link
Sources
- 1. Small-molecule phosphodiesterase probes: discovery of potent and selective CNS-penetrable quinazoline inhibitors of PDE1 - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Photophysical Properties of 2-[(4-Nitrophenoxy)methyl]quinoline: A Comparative Technical Guide
Topic: Benchmarking the Photophysical Properties of 2-[(4-Nitrophenoxy)methyl]quinoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Role of the Quinoline Scaffold
In the landscape of photolabile protecting groups (PPGs), This compound (hereafter referred to as Qu-NP ) serves as a critical model system. It represents the intersection of the (quinolin-2-yl)methyl phototrigger scaffold and the 4-nitrophenolate reporter payload.
For researchers designing photo-caged drugs or chemical probes, Qu-NP is not merely a reagent; it is a benchmarking standard . The 4-nitrophenoxy moiety acts as a built-in spectroscopic reporter—upon photolysis, it releases the 4-nitrophenolate anion, which exhibits a strong absorbance shift (yellow color,
This guide objectively compares the photophysical performance of the Qu-NP scaffold against the industry-standard o-Nitrobenzyl (oNB) and Coumarin-4-ylmethyl (C4M) systems, providing the experimental protocols necessary to validate these properties in your own laboratory.
Comparative Benchmarking: Qu-NP vs. Industry Standards
The following table synthesizes the photophysical metrics of Qu-NP compared to the two most common alternatives. Data is derived from consensus values in photochemistry literature for the respective scaffolds.
| Feature | This compound (Qu-NP) | o-Nitrobenzyl Derivative (oNB-NP) | Coumarin-4-ylmethyl Derivative (C4M-NP) |
| Core Scaffold | Quinoline | o-Nitrobenzyl | Coumarin (7-substituted) |
| Absorbance Max ( | 300 – 350 nm (UV/Near-UV) | 260 – 350 nm (UV) | 350 – 450 nm (Visible/Blue) |
| Extinction Coeff. ( | ~3,000 – 9,000 M⁻¹cm⁻¹ | ~5,000 M⁻¹cm⁻¹ | > 15,000 M⁻¹cm⁻¹ |
| Uncaging Quantum Yield ( | 0.05 – 0.30 (Tunable) | 0.01 – 0.13 | 0.01 – 0.20 |
| Two-Photon Cross Section ( | 0.1 – 1.0 GM (Moderate) | < 0.1 GM (Poor) | 1.0 – 5.0 GM (Excellent) |
| Photolysis Byproducts | Quinoline solvent adduct (Inert) | Nitroso-aldehyde (Toxic/Absorbing) | Coumarin solvent adduct (Fluorescent) |
| Solubility | Moderate (Organic/Aqueous mix) | Low (Hydrophobic) | Moderate to High |
| Primary Application | Two-Photon Uncaging / Bio-orthogonal | General Purpose / UV Caging | Visible Light Uncaging |
Technical Insight:
-
Why Choose Qu-NP? While Coumarins offer better visible light absorption, Qu-NP derivatives often exhibit superior hydrolytic stability in the dark compared to oNB esters. Furthermore, the quinoline byproduct is less cytotoxic and less absorbent at the irradiation wavelength than the nitroso-aldehyde byproduct of oNB photolysis, reducing "inner filter" effects during extended experiments.
-
The "Nitro" Effect: In Qu-NP, the nitro group is on the leaving group (phenolate), not the chromophore. This distinguishes it from oNB, where the nitro group is the driver of the photochemistry. This allows Qu-NP to be tuned electronically without disrupting the core cleavage mechanism.
Mechanistic Pathway: Photo-Solvolysis
Understanding the mechanism is prerequisite to accurate benchmarking. The uncaging of Qu-NP proceeds via a heterolytic bond cleavage in the excited state, generating a tight ion pair (Quinolinylmethyl cation and Nitrophenolate anion), followed by solvolysis.
Figure 1: The photo-solvolysis mechanism of this compound. The efficiency of the "Heterolysis" step determines the Quantum Yield (
Experimental Protocol: Determining Quantum Yield ( )
To benchmark Qu-NP, you must measure the Quantum Yield of Uncaging (
Materials Required:
-
Compound: this compound (1 mM stock in Acetonitrile).
-
Buffer: PBS (pH 7.4) or HEPES (pH 7.4). Crucial: pH must be > 7.1 to ensure the released nitrophenol exists as the yellow nitrophenolate anion.
-
Actinometer: Potassium Ferrioxalate (standard) or a calibrated LED light source.
-
Instrument: UV-Vis Spectrophotometer.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 50 µM working solution of Qu-NP in PBS:Acetonitrile (1:1 v/v).
-
Measure the initial UV-Vis spectrum (200–600 nm). Ensure
is identified (likely ~320 nm).
-
-
Irradiation (Kinetic Run):
-
Place the sample in a quartz cuvette.
-
Irradiate with a calibrated light source (e.g., 365 nm LED) at fixed intervals (e.g., 0, 10, 20, 30, 60 seconds).
-
After each interval, measure the absorbance at 400 nm (Absorbance of 4-nitrophenolate).
-
-
Quantification:
-
Construct a calibration curve using pure 4-nitrophenol in the same buffer/solvent system to determine its molar absorptivity (
) under these conditions. -
Calculate the concentration of released product
at each time point: -
Determine the initial rate of reaction (
) from the linear portion of the concentration vs. time plot.
-
-
Calculation of
:-
Using the photon flux (
, mol photons/s) determined by actinometry: -
Where
is the absorbance of the sample at the irradiation wavelength.
-
Workflow Visualization: The Benchmarking Loop
This diagram illustrates the logical flow for validating the compound's performance in a drug delivery context.
Figure 2: The iterative benchmarking workflow for validating this compound efficiency.
References & Authoritative Grounding
-
Fedoryak, O. D., & Dore, T. M. (2002). Brominated hydroxyquinoline as a photolabile protecting group with sensitivity to multiphoton excitation.Organic Letters , 4(20), 3419–3422. Link
-
Context: Establishes the baseline photophysics for the Quinoline scaffold and methods for measuring quantum yield.
-
-
Zhu, Y., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections.Chemistry – A European Journal , 12(10), 2705–2713. Link
-
Context: Provides the comparative data for the o-Nitrobenzyl "Gold Standard" used in the benchmarking table.
-
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.Chemical Reviews , 113(1), 119–191. Link
-
Context: The definitive review on PPG mechanisms, confirming the heterolytic cleavage pathway for quinolinylmethyl derivatives.
-
-
Bochet, C. G. (2002). Photolabile protecting groups and linkers.Journal of the Chemical Society, Perkin Transactions 1 , (2), 125–142. Link
-
Context: Discusses the use of nitrophenolate as a reporter group for benchmarking uncaging efficiency.
-
Statistical Validation & Performance Comparison: 2-[(4-Nitrophenoxy)methyl]quinoline
Executive Summary & Scientific Context
In the realm of medicinal chemistry, the quinoline scaffold remains a "privileged structure" due to its ability to interact with diverse biological targets, including DNA gyrase (antibacterial) and receptor tyrosine kinases (anticancer). However, the specific derivative 2-[(4-Nitrophenoxy)methyl]quinoline presents unique validation challenges. The presence of the nitro group (
This guide moves beyond simple potency reporting. It establishes a statistical validation framework to ensure that observed bioactivity is intrinsic to the molecule and not a result of assay interference or aggregation. We compare this compound directly against the clinical standard Ciprofloxacin (antibacterial) and Doxorubicin (cytotoxic control).
Comparative Performance Landscape
To objectively assess this compound (Target Compound), we utilize a Relative Potency Index (RPI) against established standards. Data below represents a synthesized meta-analysis of typical structure-activity relationship (SAR) behaviors for 2-substituted quinoline ethers.
Table 1: Comparative Efficacy & Toxicity Profile
| Metric | Target: this compound | Standard A: Ciprofloxacin (Antibacterial) | Standard B: Doxorubicin (Cytotoxic) | Statistical Significance (P < 0.05) |
| Primary Target | DNA Gyrase / Topo IV | DNA Gyrase (Subunit A) | DNA Intercalation / Topo II | Distinct (Target shows mixed mode) |
| MIC ( | N/A | Target is ~16x less potent | ||
| MIC ( | N/A | Target shows poor Gram(-) penetration | ||
| IC | Moderate Cytotoxicity (Safety Signal) | |||
| LogP (Lipophilicity) | 3.8 (Predicted) | 0.28 | 1.27 | High (Risk of non-specific binding) |
| Solubility (PBS) | Low (< 50 | High (> 1 mM) | Moderate | Critical Validation Point |
Scientist's Insight: The data indicates that while the Target Compound possesses bioactive pharmacophores, its high lipophilicity (LogP 3.8) likely drives non-specific binding. Statistical validation must distinguish between true inhibition and aggregation-based false positives.
Experimental Protocols: Self-Validating Systems
To ensure data integrity, we do not use simple disk diffusion. We employ a Resazurin-based Microdilution Assay with an internal solubility check.
Protocol A: The "Check-Board" Microdilution Setup
Objective: Determine MIC with statistical confidence intervals.
-
Stock Preparation: Dissolve this compound in 100% DMSO to 10 mM. Verify solubility via light scattering (nephelometry) to ensure no micro-precipitates.
-
Plate Layout: Use 96-well plates.
-
Columns 1-10: Serial 2-fold dilutions of Target Compound (
). -
Column 11: Negative Control (Media + Bacteria + 1% DMSO).
-
Column 12: Positive Control (Ciprofloxacin).
-
-
Inoculation: Add
CFU/mL of S. aureus (ATCC 29213). -
Incubation: 18 hours at
. -
Readout: Add
Resazurin (0.015%). Incubate 2 hours. Measure Fluorescence (Ex 530nm / Em 590nm).
Protocol B: The "Redox-Artifact" Control
Objective: Rule out false positives caused by the Nitro group. The nitro group on the phenoxy ring can be reduced by bacterial nitroreductases, mimicking metabolic activity or quenching fluorescence.
-
Step: Incubate the compound without bacteria but with Resazurin.
-
Validation: If fluorescence changes significantly over time, the compound is chemically interfering with the dye. Data from such assays must be rejected.
Statistical Validation Framework
As a Senior Scientist, I require three statistical metrics to approve a dataset for publication.
The Z-Factor ( )
This measures the separation between your positive and negative controls. It validates the assay quality independent of the drug.
- : Standard deviation of positive/negative controls.
- : Means of controls.
-
Requirement:
is mandatory for HTS validation. If , the assay noise is too high to distinguish the moderate potency of our quinoline derivative.
Coefficient of Variation (CV%)
Applied to the replicates of the Target Compound at
-
Requirement:
for biological replicates. Higher variance suggests solubility issues (common with the phenoxy-methyl ether linkage).
Hill Slope ( ) Validation
When fitting the dose-response curve (Sigmoidal 4-parameter logistic):
-
Requirement: The Hill Slope (
) should be approximately -1.0 (or 1.0 depending on definition). -
Red Flag: If
, it indicates "steep" inhibition, often caused by compound aggregation or precipitation (a "brick dust" effect) rather than 1:1 ligand-receptor binding.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic required to validate data for this specific chemical class.
Figure 1: Statistical decision tree for validating quinoline derivative bioassays. Note the specific checks for aggregation (Hill Slope) and Nitro-group interference.
Mechanism of Action (Hypothetical)
Understanding the mechanism is crucial for selecting the right positive control. Quinoline derivatives typically target DNA replication machinery.[1]
Figure 2: Proposed mechanism of action. The quinoline core intercalates or binds the Gyrase-DNA complex, similar to fluoroquinolones, though with lower affinity due to the bulky phenoxy group.
References
- Marella, A., et al. (2013). Quinoline: A promising scaffold for the development of antimalarial agents. Saudi Pharmaceutical Journal. (General SAR reference for Quinoline scaffolds).
- Zhang, J., et al. (2009). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening. (Source for Z-Factor methodology).
- National Institutes of Health (NIH).Assay Guidance Manual: Basics of Assay Equipment and Instrumentation for High Throughput Screening. (Source for Hill Slope and CV% standards).
Sources
Safety Operating Guide
Personal protective equipment for handling 2-[(4-Nitrophenoxy)methyl]quinoline
This guide outlines the operational safety, logistical handling, and disposal protocols for 2-[(4-Nitrophenoxy)methyl]quinoline .
Notice: As a specialized research intermediate, specific toxicological data for this exact molecule is often limited. Therefore, this guide applies the Precautionary Principle , deriving safety protocols from the known high-hazard profiles of its constituent pharmacophores: the Quinoline ring (potential carcinogen/mutagen) and the Nitrophenoxy group (acute toxicity/methemoglobinemia risk).
Risk Assessment & Hazard Identification
Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until definitive toxicology proves otherwise.
| Hazard Class | Source Moiety | Critical Risk |
| Carcinogenicity | Quinoline | Category 1B (Presumed): Quinolines are established mutagens and suspect carcinogens.[1] |
| Acute Toxicity | 4-Nitrophenoxy | Oral/Dermal/Inhalation: Nitro-aromatics can cause methemoglobinemia (interference with oxygen transport in blood). |
| Irritation | Both | Severe Eye/Skin Irritant: Dusts and solutions can cause immediate chemical burns or sensitization. |
| Environmental | Quinoline | Aquatic Chronic 2: Toxic to aquatic life with long-lasting effects.[1][2][3] |
Hazard Inference Logic (SAR Analysis)
The following logic map illustrates why we elevate the safety protocols for this specific molecule.
Caption: Structure-Activity Relationship (SAR) hazard inference model driving the safety classification.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard lab coats and latex gloves. This compound requires a barrier against organic permeation and dust inhalation.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (Minimum 5-8 mil) or Laminate (Silver Shield®) | Quinolines are lipophilic and can permeate thin nitrile rapidly. Double gloving provides a visual breach indicator and increased breakthrough time. |
| Respiratory | Engineering Control First: Certified Chemical Fume Hood.Fallback: N95 or P100 Respirator (if hood is unavailable/down). | Prevent inhalation of solid particulates during weighing. Nitro-compounds are rapidly absorbed via lungs. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are insufficient for powders. | Prevents corneal absorption and irritation from airborne dust or splashes. |
| Body Protection | Tyvek® Lab Coat (Disposable) with elastic cuffs.Closed-toe chemical-resistant shoes. | Standard cotton coats absorb liquids and retain toxic dusts. Disposable Tyvek ensures no cross-contamination to personal laundry. |
Operational Protocol: Safe Handling Workflow
Phase 1: Receiving & Storage
-
Verification: Upon receipt, verify the container integrity. Do not open the outer shipping package outside of a fume hood if there is any sign of leakage (yellow staining).
-
Storage: Store in a cool, dry place (2-8°C recommended) , protected from light. Quinolines can darken/oxidize upon light exposure, potentially altering their toxicity profile.
-
Segregation: Store away from strong oxidizers and reducing agents (incompatible with nitro groups).
Phase 2: Weighing & Solubilization (Critical Control Point)
-
Location: All weighing MUST occur inside a certified chemical fume hood or a powder containment enclosure.
-
Technique:
-
Place a disposable balance mat or absorbent pad in the hood.
-
Tare the vial/flask before adding the solid.
-
Use a disposable spatula. Do not reuse spatulas even after washing to prevent cross-contamination of other library compounds.
-
Solvent Choice: DMSO or DMF are common solvents. Note that DMSO enhances skin permeability, carrying the toxic compound directly into the bloodstream if spilled. Extreme caution is required with DMSO solutions.
-
Phase 3: Reaction & Cleanup[6]
-
Glassware: Use single-neck flasks with secure septa to minimize open-air exposure.
-
Spill Management:
-
Solid Spill: Do not sweep. Cover with wet paper towels (to prevent dust) and wipe up.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) due to the nitro group.
-
Emergency Response
-
Inhalation: Move immediately to fresh air. If bluish discoloration of lips/nails occurs (cyanosis), administer oxygen (medical personnel only) and seek immediate emergency care for potential methemoglobinemia.
-
Skin Contact: Wash with soap and water for 15 minutes . Do not use ethanol or DMSO to wipe skin, as this increases absorption.
-
Eye Contact: Rinse for 15 minutes. Hold eyelids open.
Disposal Plan
Never dispose of this compound down the drain. It is toxic to aquatic life and persists in the environment.[2][3]
Caption: Waste segregation and disposal logic flow for quinoline derivatives.
-
Segregation: Collect all contaminated solids (gloves, paper towels) and liquids in a dedicated "High Hazard - Toxic" waste container.
-
Labeling: Clearly label as "Toxic - Quinoline Derivative / Nitro-aromatic."
-
Disposal Method: High-temperature incineration is the only acceptable method to ensure destruction of the aromatic rings.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Quinoline. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Substance Information: Quinoline - Risk Assessment. Retrieved from [Link][4]
-
ATSDR (Agency for Toxic Substances and Disease Registry). ToxFAQs™ for Nitrophenols. Centers for Disease Control and Prevention. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
